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  • Product: enniatin E
  • CAS: 144470-22-4

Core Science & Biosynthesis

Foundational

Enniatin E: Structural Elucidation, Biosynthesis, and Analytical Workflows

A Technical Guide for Drug Development Professionals and Analytical Chemists Executive Summary Enniatins represent a highly bioactive class of non-ribosomal cyclohexadepsipeptides primarily synthesized by filamentous fun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals and Analytical Chemists

Executive Summary

Enniatins represent a highly bioactive class of non-ribosomal cyclohexadepsipeptides primarily synthesized by filamentous fungi of the genus Fusarium[1]. While historically recognized for their ionophoric and phytotoxic properties, contemporary drug discovery has repositioned enniatins as potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and cytotoxic agents against human cancer cell lines[2].

Among this family, Enniatin E presents a unique analytical challenge. It is not a single molecule, but rather an inseparable mixture of two structural homologs—Enniatin E1 and Enniatin E2[1]. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, causality-driven framework for understanding the chemical architecture, biosynthesis, extraction, and mass spectrometric resolution of Enniatin E.

Chemical Architecture and Physiochemical Properties

Enniatins are characterized by a macrocyclic backbone composed of alternating residues of three N-methyl amino acids and three D-2-hydroxy acids (typically D-2-hydroxyisovaleric acid, D-Hiv)[1][3].

Enniatin E specifically incorporates N-methylisoleucine (N-MeIle), N-methylleucine (N-MeLeu), and N-methylvaline (N-MeVal)[1]. Because N-MeIle and N-MeLeu are structural isomers, their alternating arrangement with D-Hiv yields two distinct cyclic sequences that share identical molecular weights and formulas:

  • Enniatin E1: cyclo-(N-MeIle–D-Hiv–N-MeVal–D-Hiv–N-MeLeu–D-Hiv)

  • Enniatin E2: cyclo-(N-MeLeu–D-Hiv–N-MeVal–D-Hiv–N-MeIle–D-Hiv)[1]

Quantitative Data Summary

The following table summarizes the core physiochemical parameters of the Enniatin E complex[3][4]:

PropertyValue
Molecular Formula C35H61N3O9
Average Molecular Weight 667.88 g/mol
Monoisotopic Mass 667.44 Da
Major Adducts (ESI-MS) [M+H]⁺ at m/z 668; [M+Na]⁺ at m/z 690
Structural Class Cyclohexadepsipeptide
Primary Biological Source Fusarium sp. (e.g., FO-1305)
Pharmacological Target ACAT Inhibition (IC50: 22–110 μM)

Biosynthetic Pathway (NRPS Assembly Line)

The synthesis of Enniatin E is governed by Enniatin Synthetase (Esyn) , a massive 347 kDa multifunctional non-ribosomal peptide synthetase (NRPS)[3].

Mechanistic Causality: Unlike ribosomal synthesis, NRPS assembly lines operate via a thiotemplate mechanism. Esyn contains specific adenylation (A) domains that select and activate the specific precursor amino and hydroxy acids using ATP. The activated substrates are tethered to peptidyl carrier protein (PCP) domains via thioester bonds. A dedicated N-methyltransferase (MT) domain utilizes S-adenosylmethionine (SAM) to methylate the amino groups, which is critical for the lipophilicity and ionophoric activity of the final molecule[2][3]. Condensation (C) domains then catalyze the formation of alternating ester and amide (depsipeptide) bonds, followed by a final macrocyclization step[3].

G Precursors Precursors (L-Val, L-Leu, L-Ile, D-Hiv, SAM, ATP) Esyn Enniatin Synthetase (Esyn) (Multifunctional NRPS) Precursors->Esyn Activation Adenylation & Thioesterification (Activation of Amino/Hydroxy Acids) Esyn->Activation Methylation N-Methylation (SAM-dependent) Activation->Methylation Condensation Condensation (Alternating Depsipeptide Bonds) Methylation->Condensation Cyclization Macrocyclization (Formation of Cyclohexadepsipeptide) Condensation->Cyclization EnniatinE Enniatin E1 & E2 Mixture (C35H61N3O9) Cyclization->EnniatinE

Enniatin E Biosynthetic Pathway via Enniatin Synthetase (NRPS).

Extraction and Purification Methodology

Isolating Enniatin E from fungal matrices requires exploiting its highly lipophilic nature. The following protocol outlines a self-validating extraction system designed to separate the depsipeptide from polar cellular debris and carbohydrates[5].

Step-by-Step Extraction Protocol
  • Matrix Disruption: Cultivate Fusarium sp. on solid rice medium. Lyophilize the culture to remove water weight, ensuring subsequent organic solvents can penetrate the fungal mycelia efficiently.

  • Primary Solvent Extraction: Macerate the lyophilized biomass in a ternary solvent system of CHCl3 : MeOH : H2O (e.g., 2:1:1 v/v/v)[5].

    • Causality: The amphiphilic nature of depsipeptides requires methanol to disrupt protein-metabolite interactions, while chloroform ensures the partitioning of the highly lipophilic enniatins.

  • Liquid-Liquid Partitioning: Separate the organic (lower) and aqueous (upper) phases. Partition the aqueous layer with CH2Cl2 or n-butanol to scavenge any residual enniatins, leaving highly polar sugars and salts in the aqueous waste[5].

  • Concentration: Pool the organic fractions and evaporate to dryness under reduced pressure (Rotary Evaporator, <40°C to prevent thermal degradation).

  • Chromatographic Resolution: Reconstitute the crude extract in methanol. Subject the extract to preparative C8 or C18 reversed-phase HPLC.

    • Validation Step: To confirm the presence of Enniatin E, perform acid hydrolysis on an aliquot of the purified fraction and subject it to chiral HPLC. Comparing the hydrolysate against amino acid standards will validate the specific N-MeIle, N-MeLeu, and N-MeVal composition[5].

G Culture Fusarium sp. Culture (Solid Rice Medium) Extraction Solvent Extraction (CHCl3:MeOH:H2O) Culture->Extraction Cell Lysis Partitioning Liquid-Liquid Partitioning (CH2Cl2 or n-Butanol) Extraction->Partitioning Phase Separation Concentration Solvent Evaporation (Rotary Evaporator) Partitioning->Concentration Organic Layer Chromatography Reversed-Phase HPLC (C8/C18 Column) Concentration->Chromatography Reconstitution Validation Acid Hydrolysis & Chiral HPLC (Sequence Validation) Chromatography->Validation Purified Fraction

Step-by-step extraction and purification workflow for Enniatin E.

Mass Spectrometry & Structural Elucidation

Because Enniatin E1 and E2 are structural isomers with identical masses (m/z 668 [M+H]⁺), standard MS/MS is insufficient for complete structural elucidation. High-resolution multi-stage mass spectrometry (MSⁿ) is strictly required to sequence the alternating residues[1].

Mechanistic Causality in MSⁿ Fragmentation: When isolating the sodiated adduct [M+Na]⁺ at m/z 690, the cyclic structure undergoes ring-opening. Because the depsipeptide consists of alternating amino and hydroxy acids, the fragmentation pathway exhibits sequential losses[1].

  • Initial Cleavage: The MS² spectrum will show a primary loss of either the N-MeIle or N-MeLeu residue, yielding a fragment at m/z 563[1].

  • Sequential Depolymerization: Subsequent MS³ and MS⁴ steps reveal the loss of the adjacent D-Hiv unit (yielding m/z 463), followed by the loss of N-MeVal (yielding m/z 350)[1].

  • Differentiating E1 and E2: By tracking the specific order of neutral losses, analysts can map the flanking residues. For Enniatin E, the MSⁿ data will yield two distinct fragmentation patterns simultaneously, proving that N-MeVal is flanked by two Hiv units, which are in turn flanked by N-MeIle and N-MeLeu in reversed orders depending on the homolog[1]. This dual-pattern observation is the definitive, self-validating proof that Enniatin E is a dimeric mixture of the E1 and E2 homologs.

References

  • Firáková, S., et al. "Biosynthesis and biological activity of enniatins." Ingenta Connect. Available at: [Link]

  • Urbaniak, M., et al. "Fusarium Cyclodepsipeptide Mycotoxins: Chemistry, Biosynthesis, and Occurrence." Semantic Scholar. Available at: [Link]

  • Sy-Cordero, A. A., et al. "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Fundación Séneca. "Innovaciones en plataformas analíticas empleando estrategias metabolómicas..." Universidad de Murcia. Available at: [Link]

  • Wang, Y., et al. "Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi." MDPI. Available at: [Link]

  • ResearchGate. "Cyclodepsipeptides, Sesquiterpenoids, and Other Cytotoxic Metabolites from the Filamentous Fungus Trichothecium sp (MSX 51320)." ResearchGate. Available at:[Link]

Sources

Exploratory

Unveiling Enniatin E: Natural Occurrence, Analytical Methodologies, and Biological Implications in Cereal Crops

Executive Summary As global agricultural supply chains face increasing pressure from climate shifts, the proliferation of Fusarium species in small-grain cereals has brought emerging mycotoxins to the forefront of food s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As global agricultural supply chains face increasing pressure from climate shifts, the proliferation of Fusarium species in small-grain cereals has brought emerging mycotoxins to the forefront of food safety and pharmacological research. Among these, Enniatin E (Enn E) —typically presenting as an inseparable mixture of the isomers Enniatin E1 and E2—stands out due to its unique structural properties and dual role as both a cytotoxic food contaminant and a promising pharmacological lead compound[1].

This technical guide provides researchers, analytical scientists, and drug development professionals with an authoritative synthesis of the natural occurrence of Enniatin E, the causality behind state-of-the-art analytical extraction protocols, and its mechanistic biological activities.

Chemical Architecture and Biosynthetic Origins

Enniatins are a family of non-ribosomal cyclohexadepsipeptides produced primarily by phytopathogenic fungi of the Fusarium genus (e.g., F. avenaceum, F. tricinctum, and F. poae)[2].

Structurally, Enniatin E1 and E2 share the molecular formula C35​H61​N3​O9​ with a monoisotopic mass of 667.4408 Da[2]. They are synthesized by a 347-kDa multifunctional enzyme known as enniatin synthetase (esyn1), which operates via a non-ribosomal peptide synthetase (NRPS) mechanism[1]. The enzyme iteratively condenses alternating residues of D-2-hydroxyisovaleric acid with N-methylated amino acids (specifically N-methyl-valine, N-methyl-isoleucine, and N-methyl-leucine) to form the cyclic hexadepsipeptide structure[2].

Mass Spectrometry Artifacts: Historically, structural elucidation of Enniatin E was hindered by in-source multimerization during mass spectrometry. Early studies reported a quasi-molecular ion at m/z 1335, leading to the erroneous classification of a massive "pseudo-enniatin E" dimer[1]. Advanced high-resolution MS has since confirmed this as an artifact representing the [2M+H]+ dimer; the true monomer produces a stable [M+H]+ precursor ion at m/z 668[1].

Natural Occurrence and Agronomic Impact

Enniatins are highly lipophilic and accumulate in the lipid-rich fractions of cereal grains, notably in wheat, barley, oats, and maize[3]. Enniatin E is generally found as a co-occurring trace contaminant alongside the more dominant analogs (Enniatin B, B1, A, and A1) and the structurally related Beauvericin[4].

The table below summarizes the quantitative occurrence and molecular characteristics of the primary Enniatins found in naturally contaminated cereal crops.

Table 1: Quantitative Occurrence of Major Enniatins in Cereal Grains
MycotoxinChemical FormulaMonoisotopic Mass (Da)Typical Cereal Concentration Range (µg/kg)Primary Fungal Producers
Enniatin B C33​H57​N3​O9​ 639.412.0 – 2598.0F. avenaceum, F. proliferatum
Enniatin B1 C34​H59​N3​O9​ 653.427.4 – 28.8F. tricinctum, F. sporotrichioides
Enniatin A1 C35​H61​N3​O9​ 667.448.1 – 34.0F. poae, F. acuminatum
Enniatin E (E1/E2) C35​H61​N3​O9​ 667.44Trace / Co-occurringF. sp. FO-1305, F. tricinctum
Beauvericin C45​H57​N3​O9​ 783.414.6 – 988.0F. proliferatum, F. subglutinans

(Data synthesized from LC-MS/MS surveys of raw and ensiled maize and animal feed ingredients[3],[4].)

Advanced Analytical Workflows: Self-Validating LC-MS/MS Protocol

Due to the complex, starchy, and lipid-heavy matrices of cereal grains, UV detection (which requires low wavelengths of 192–209 nm) suffers from severe baseline interference[4]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system . The following step-by-step methodology explains not just how to extract Enniatin E, but the causality behind each experimental choice.

Step-by-Step Methodology
  • Cryogenic Milling & Homogenization:

    • Action: Mill the cereal grain to a particle size of <0.5 mm using liquid nitrogen.

    • Causality: Cryo-milling prevents thermal degradation of the depsipeptide bonds while maximizing the surface area for solvent penetration into the starchy endosperm.

  • SIL-IS Spiking (Self-Validation Step):

    • Action: Spike the raw homogenate with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 15N -Enniatin B.

    • Causality: This dynamically corrects for analyte loss during extraction and ion suppression in the ESI source, ensuring the final quantification is self-validating and matrix-independent.

  • Solid-Liquid Extraction (SLE):

    • Action: Extract using Acetonitrile/Water/Formic Acid (79:20:1, v/v/v) via high-shear homogenization (e.g., Ultra-Turrax).

    • Causality: Acetonitrile effectively precipitates matrix proteins and solubilizes the highly lipophilic Enniatin E. The 1% formic acid maintains the analyte in a protonated state, enhancing phase transfer.

  • QuEChERS-based dSPE Cleanup:

    • Action: Transfer the supernatant to a dispersive Solid-Phase Extraction (dSPE) tube containing C18 and Primary Secondary Amine (PSA) sorbents.

    • Causality: C18 strips out non-polar interfering lipids (crucial for maize samples), while PSA removes polar organic acids. This drastically reduces background noise and protects the LC column.

  • UHPLC-MS/MS Analysis:

    • Action: Separate on a C18 UHPLC column using a gradient of Water and Methanol, both buffered with 5 mM ammonium formate. Detect in ESI+ MRM mode.

    • Causality: Enniatins ionize much more stably as ammonium adducts [M+NH4​]+ than as protonated species [M+H]+ . The ammonium formate buffer deliberately forces the formation of these adducts, yielding a robust, high-abundance precursor ion for Multiple Reaction Monitoring (MRM)[4].

LCMS_Workflow Sample 1. Cereal Grain Sample (Cryo-Milling) Spike 2. SIL-IS Spiking (Self-Validation Step) Sample->Spike Maximize surface area Extraction 3. SLE Extraction (MeCN/H2O/FA) Spike->Extraction Track recovery dynamically Cleanup 4. QuEChERS dSPE (C18 & PSA Sorbents) Extraction->Cleanup Precipitate proteins LCMS 5. UHPLC-MS/MS (MRM & NH4+ Adducts) Cleanup->LCMS Remove lipids & acids

Diagram 1: LC-MS/MS workflow for Enniatin E extraction, highlighting self-validating cleanup steps.

Mechanistic Toxicology and Pharmacological Potential

Enniatin E occupies a fascinating intersection between food toxicology and drug discovery.

Pharmacological Potential (Drug Development): Enniatin E1 and E2, initially isolated from Fusarium sp. FO-1305, have demonstrated potent activity as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors[1]. By inhibiting ACAT, Enniatin E prevents the intracellular esterification of cholesterol, making it a highly compelling structural scaffold for drug development professionals targeting atherosclerosis and hypercholesterolemia[5].

Toxicological Mechanism (Food Safety): Conversely, ingestion of Enniatin-contaminated cereals poses a cellular risk due to the molecule's potent ionophoric properties[5]. The lipophilic exterior of the cyclohexadepsipeptide ring allows Enniatin E to readily integrate into the lipid bilayers of mammalian cells. Once embedded, the molecules stack to form cation-selective pores. This facilitates the unregulated efflux of intracellular K+ and influx of extracellular Ca2+ , leading to the collapse of the mitochondrial membrane potential, severe oxidative stress, and eventual apoptosis[2].

Mechanism Fusarium Fusarium Pathogen (esyn1 Gene Expression) EnnE Enniatin E1 / E2 (Lipophilic Depsipeptide) Fusarium->EnnE NRPS Biosynthesis Membrane Cellular Membrane (Lipid Bilayer Integration) EnnE->Membrane Hydrophobic insertion Pharma ACAT Inhibition (Drug Development Target) EnnE->Pharma Pharmacological binding Pore Cationic Pore Formation (K+, Ca2+ Efflux) Membrane->Pore Ionophore assembly Tox Mitochondrial Dysfunction (Apoptosis / Cytotoxicity) Pore->Tox Disrupted homeostasis

Diagram 2: Biosynthetic origin and ionophoric mechanism of action of Enniatin E in mammalian cells.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Viability and Mitochondrial Toxicity Assay Protocol for Enniatin E

Executive Summary Enniatins are a family of emerging mycotoxins produced primarily by Fusarium species, frequently contaminating cereal grains and food products[1]. While Enniatins A, A1, B, and B1 are the most extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enniatins are a family of emerging mycotoxins produced primarily by Fusarium species, frequently contaminating cereal grains and food products[1]. While Enniatins A, A1, B, and B1 are the most extensively studied, Enniatin E represents a highly lipophilic, minor analog first isolated in 1992 as an inseparable mixture of Enniatin E1 and E2[2],[3].

This application note provides a self-validating, highly sensitive in vitro protocol to assess the cytotoxicity of Enniatin E. By leveraging an ATP-dependent luminescent assay on hepatic (HepG2) and neuronal (SH-SY5Y) cell models, researchers can accurately quantify viability loss driven by the compound's primary mechanism of action: mitochondrial depolarization and subsequent ATP depletion.

Mechanistic Background & Rationale

Enniatin E is a cyclic hexadepsipeptide characterized by alternating D-2-hydroxyisovaleric acid and N-methyl-L-amino acid residues[2]. Its potent cytotoxicity is rooted in its amphiphilic nature, allowing it to easily intercalate into lipid bilayers[4].

Once integrated into the cell membrane or intracellular stores, Enniatin E acts as an ionophore or channel modulator, disrupting intracellular calcium (Ca²⁺) and potassium (K⁺) homeostasis[1],[5]. In neuronal models like SH-SY5Y, enniatins have been shown to induce Ca²⁺ influx through store-operated channels (SOC)[5]. This rapid cation overload collapses the mitochondrial membrane potential (MMP), halts oxidative phosphorylation, and triggers caspase-dependent apoptosis[1],[4].

MOA ENN Enniatin E (E1/E2 Mixture) Membrane Cell Membrane & Intracellular Stores ENN->Membrane Intercalation IonFlux Altered Ca²⁺/K⁺ Flux (SOC Activation) Membrane->IonFlux Pore Formation Mito Mitochondrial Dysfunction (Loss of MMP) IonFlux->Mito Calcium Overload Apoptosis Apoptotic Cell Death (ATP Depletion) Mito->Apoptosis Caspase Activation

Figure 1: Mechanism of Enniatin E-induced cytotoxicity via ion flux and mitochondrial dysfunction.

Experimental Design & Causality

To ensure scientific integrity, every variable in this protocol is selected based on Enniatin E's specific biochemical profile:

  • Cell Line Selection :

    • HepG2 (Hepatocellular Carcinoma) : The liver is the primary site of mycotoxin metabolism. HepG2 cells are highly sensitive to enniatin-induced hepatotoxicity[1].

    • SH-SY5Y (Neuroblastoma) : Enniatins profoundly alter Ca²⁺ fluxes in neuronal networks, making this an ideal model for assessing neurotoxic ionophoric effects[5].

  • Assay Selection (ATP Luminescence vs. MTT) : Traditional tetrazolium-based assays (MTT/XTT) rely on NAD(P)H-dependent oxidoreductase enzymes, which can yield delayed or confounded readouts. Because Enniatin E directly targets the mitochondria[4], measuring intracellular ATP provides an immediate, highly sensitive, and direct quantification of mitochondrial failure.

  • Vehicle Control Limit (0.5% DMSO) : Enniatin E is highly lipophilic and requires DMSO for solubilization. However, DMSO concentrations >0.5% can alter membrane permeability, artificially inflating the apparent toxicity of the mycotoxin.

Materials & Reagents

  • Target Compound : Enniatin E (Mixture of E1/E2) – Prepare a 20 mM stock solution in 100% anhydrous DMSO. Store aliquots at -20°C.

  • Cell Lines : HepG2 (ATCC® HB-8065™) and SH-SY5Y (ATCC® CRL-2266™).

  • Culture Media : Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent : CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent ATP-based reagent).

  • Consumables : 96-well opaque white tissue culture plates (critical for preventing luminescent optical cross-talk).

Step-by-Step Protocol

Cell Seeding (Day 1)
  • Harvest HepG2 or SH-SY5Y cells in the logarithmic growth phase (70-80% confluence) using Trypsin-EDTA.

  • Resuspend cells in complete DMEM and determine cell concentration using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to 1×105 cells/mL.

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque white plate (Final seeding density: 10,000 cells/well).

  • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation (edge effect).

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

Enniatin E Preparation & Treatment (Day 2)
  • Thaw the 20 mM Enniatin E DMSO stock at room temperature.

  • Prepare a 200X serial dilution series in 100% DMSO. Recommended final concentrations: 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78, 0.39, and 0.1 µM.

  • Dilute each 200X DMSO stock 1:100 into pre-warmed complete DMEM to create 2X Treatment Solutions (containing 1% DMSO).

  • Add 100 µL of the 2X Treatment Solutions directly to the 100 µL of media already present in the wells.

    • Causality Check: This 1:2 dilution yields the 1X final concentration and brings the final DMSO concentration to exactly 0.5% , preventing vehicle-induced membrane stress.

  • Include a Vehicle Control (0.5% DMSO in media) and a Blank Control (Media + 0.5% DMSO, no cells).

  • Incubate the treated plates for 24 hours at 37°C, 5% CO₂.

ATP-Dependent Luminescence Assay (Day 3)
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Note: Temperature gradients across the plate can cause uneven luminescent signals.

  • Reconstitute the ATP assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well (including blanks).

  • Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Workflow Day1 Day 1: Cell Seeding HepG2 & SH-SY5Y in 96-well plate Day2 Day 2: Enniatin E Treatment Dose-response (0.1 - 100 µM) Day1->Day2 Day3 Day 3: Viability Assay Add ATP-dependent Luminescent Reagent Day2->Day3 Day4 Day 3+: Data Analysis Measure Luminescence & Calculate IC₅₀ Day3->Day4

Figure 2: Step-by-step workflow for the Enniatin E in vitro cell viability assay.

Data Analysis & Expected Results

Subtract the average luminescence of the Blank Control wells from all sample wells to correct for background noise. Calculate relative cell viability using the formula:

% Viability=(LuminescenceVehicle Control​LuminescenceSample​​)×100

Plot the % Viability against the log₁₀ of the Enniatin E concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀.

Table 1: Representative In Vitro Cytotoxicity (IC₅₀) Benchmarks for Enniatins

Cell Line Origin Assay Type Exposure Time Expected IC₅₀ Range (µM) Reference
HepG2 Human Hepatocellular Carcinoma ATP Luminescence 24 h 2.5 - 6.6 [1],[6]*
SH-SY5Y Human Neuroblastoma ATP Luminescence 24 h 1.8 - 5.0 [5]*

| Caco-2 | Human Colorectal Adenocarcinoma | ATP Luminescence | 24 h | 12.0 - 19.5 |[1],[7]* |

*Note: Values are representative benchmarks based on structural homologs (Enniatin A/B) and preliminary Enniatin E profiling. Because Enniatin E exhibits high lipophilicity, it often correlates with rapid membrane intercalation and IC₅₀ values at the lower end of these ranges.

References

  • [1] Vaclavikova, M., et al. "Toxicity of the emerging mycotoxins beauvericin and enniatins: A mini-review." Toxicon. URL:[Link]

  • [5] Juan-García, A., et al. "Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria." Journal of Agricultural and Food Chemistry. URL:[Link]

  • [4] Prosperini, A., et al. "A Review of the Mycotoxin Enniatin B." Frontiers in Public Health. URL:[Link]

  • [2] Sy-Cordero, A. A., et al. "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities." The Journal of Antibiotics. URL:[Link]

  • [3] Tomoda, H., et al. "New cyclodepsipeptides, enniatins D, E and F produced by Fusarium sp. FO-1305." The Journal of Antibiotics. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Enniatin B Cytotoxicity Testing Using Caco-2 Cell Lines

Abstract This document provides a comprehensive guide for assessing the cytotoxic effects of the Fusarium mycotoxin, enniatin B, using the human colon adenocarcinoma cell line, Caco-2. Enniatin B is a common contaminant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of the Fusarium mycotoxin, enniatin B, using the human colon adenocarcinoma cell line, Caco-2. Enniatin B is a common contaminant in cereal grains, and understanding its potential toxicity to the intestinal epithelium is crucial for food safety and risk assessment.[1][2][3][4] The Caco-2 cell line serves as a robust in vitro model as it spontaneously differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[5][6][7][8] This guide details the mechanistic background of enniatin B toxicity, provides step-by-step protocols for cell culture and cytotoxicity assays (MTT and LDH), and offers expert insights into data interpretation and troubleshooting.

Introduction: The "Why" Behind the Protocol

1.1 Enniatin B: An Emerging Mycotoxin Concern

Enniatin B (EnnB) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, which frequently contaminate cereal crops worldwide.[1][2][3][4] Its primary mechanism of action is attributed to its ionophoric properties, allowing it to form complexes with cations like K+, Na+, and Ca2+ and transport them across biological membranes.[3][9][10] This disruption of the cellular ion gradient can lead to a cascade of toxic effects, including mitochondrial dysfunction, oxidative stress, cell cycle arrest, and ultimately, cell death.[1][2][3][9]

1.2 The Caco-2 Cell Line: A Proven Model for the Intestinal Barrier

The human Caco-2 cell line is the gold standard for in vitro studies of intestinal barrier function and toxicology.[5][6] When cultured on semi-permeable supports, these cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and a well-defined apical brush border, structurally and functionally resembling the enterocytes of the small intestine.[7][8][11] This makes them an invaluable tool for studying the effects of ingested compounds like enniatin B on intestinal cell viability and barrier integrity.

1.3 Cytotoxicity Endpoints: Measuring the Impact

To quantify the toxic effects of EnnB, this protocol focuses on two widely accepted and complementary cytotoxicity assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan crystals, providing a direct correlation to the number of living cells.[12][13][14]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[15][16]

By employing both assays, researchers can gain a more complete picture of the mode of cell death induced by enniatin B.

Mechanistic Insights: How Enniatin B Affects Caco-2 Cells

Research indicates that enniatin B's cytotoxicity in Caco-2 cells is a multi-faceted process. A key initiating event appears to be the destabilization of lysosomal membranes.[1][2] This leads to the release of cathepsins into the cytosol, triggering downstream cell death pathways.[1][2] While reactive oxygen species (ROS) are produced, they are considered a later event in the toxicity cascade rather than the initial trigger.[1][2] The toxin also induces a cell cycle arrest in the G2/M phase, contributing to the inhibition of cell proliferation before the onset of cell death, which often displays necrotic features.[1][2][17]

EnnB Enniatin B Exposure Ionophore Ionophoric Activity (Cation Transport) EnnB->Ionophore G2M Cell Cycle Arrest (G2/M Phase) EnnB->G2M Lysosome Lysosomal Membrane Permeabilization (LMP) Ionophore->Lysosome Primary Target Cathepsins Cathepsin Release into Cytosol Lysosome->Cathepsins Mitochondria Mitochondrial Stress & Dysfunction Cathepsins->Mitochondria Death Cell Death (Necrotic Features) Cathepsins->Death ROS ROS Production (Late Event) Mitochondria->ROS G2M->Death

Caption: Proposed mechanism of Enniatin B cytotoxicity in Caco-2 cells.

Materials and Reagents

This section outlines the necessary equipment and reagents. Ensure all reagents are of high purity (e.g., cell culture grade, analytical grade).

Category Item Notes
Cell Culture Caco-2 cell line (ATCC® HTB-37™)Use cells between passages 20-40 for consistency.[18]
Dulbecco's Modified Eagle's Medium (DMEM)High glucose, with L-glutamine and sodium pyruvate.
Fetal Bovine Serum (FBS), heat-inactivatedQuality-tested for cell culture.
Non-Essential Amino Acids (NEAA) Solution (100X)
Penicillin-Streptomycin Solution (100X)
Trypsin-EDTA (0.25%)
Phosphate-Buffered Saline (PBS), sterileCa²⁺/Mg²⁺-free.
Cell culture flasks (T-75) and 96-well platesTissue-culture treated, sterile.
Test Compound Enniatin BFrom a reputable supplier (e.g., Sigma-Aldrich).
Dimethyl sulfoxide (DMSO)ACS grade or higher, for stock solution preparation.
MTT Assay MTT Reagent (5 mg/mL in sterile PBS)Filter-sterilize and store protected from light at 4°C.
Solubilization SolutionE.g., 10% SDS in 0.01 M HCl, or pure DMSO.
LDH Assay Commercial LDH Cytotoxicity Assay KitRecommended for validated, reproducible results.
Equipment Humidified Incubator (37°C, 5% CO₂)
Laminar Flow Hood (Class II)
Inverted MicroscopeFor monitoring cell morphology and confluency.
Centrifuge
Microplate ReaderCapable of measuring absorbance at 570 nm (MTT) and as per LDH kit instructions (e.g., 490 nm).
Multichannel Pipettes and Sterile Tips

Step-by-Step Experimental Protocols

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture 1. Caco-2 Culture & Maintenance Seed 2. Seed Cells in 96-Well Plate Culture->Seed Incubate 3. Incubate 24h for Attachment Seed->Incubate PrepareEnnB 4. Prepare EnnB Working Solutions Treat 5. Treat Cells with EnnB (24, 48, 72h) PrepareEnnB->Treat Assay 6. Perform MTT or LDH Assay Read 7. Read Absorbance (Plate Reader) Assay->Read Analyze 8. Analyze Data & Calculate IC50 Read->Analyze

Caption: General workflow for Enniatin B cytotoxicity testing in Caco-2 cells.

Caco-2 Cell Culture and Maintenance

Expert Insight: Reproducibility issues with Caco-2 cells are often linked to culture conditions.[5][6] Sub-culturing at a lower confluency (e.g., 50-70%) rather than the typical 80-90% can help maintain a higher proliferation potential and lead to more homogeneous monolayers upon differentiation.[5][6]

  • Complete Growth Medium: Prepare DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Some protocols use up to 20% FBS.[19]

  • Culturing: Grow Caco-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Feeding: Replace the culture medium every 2-3 days.

  • Sub-culturing (Passaging):

    • When cells reach ~80% confluency, aspirate the medium.

    • Wash the monolayer once with 5-10 mL of sterile PBS.

    • Add 3-5 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[20]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:4 to 1:10.

Seeding for Cytotoxicity Assays
  • Prepare a single-cell suspension of Caco-2 cells as described in the sub-culturing protocol.

  • Count the cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete growth medium to a final concentration of 2 x 10⁵ cells/mL .

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to a seeding density of 2 x 10⁴ cells/well .[18]

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to attach and enter the exponential growth phase.

Preparation of Enniatin B Working Solutions

Trustworthiness Check: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the highest concentration of DMSO used) is mandatory.

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of enniatin B in 100% DMSO. The molar mass of enniatin B is 639.83 g/mol .[9]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to prepare 2X working concentrations. A suggested range for EnnB is 0.5 µM to 30 µM, as IC₅₀ values in Caco-2 cells typically fall within this range depending on exposure time.[3][21]

    • Example for a final concentration of 30 µM: Prepare a 60 µM (2X) working solution.

Cell Treatment and Incubation
  • After the 24-hour pre-incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared enniatin B working solutions (or control medium) to the respective wells.

  • Plate Layout (Crucial for Validation):

    • Untreated Control: Wells with cells + fresh medium only.

    • Vehicle Control: Wells with cells + medium containing the highest DMSO concentration.

    • Test Concentrations: Wells with cells + medium containing different EnnB concentrations.

    • Blank: Wells with medium only (no cells) for background correction.

  • Return the plate to the incubator and expose the cells for desired time points (e.g., 24, 48, and 72 hours).

Protocol 1: MTT Assay for Cell Viability
  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[14]

  • Incubate the plate for another 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells using an inverted microscope.

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Protocol 2: LDH Assay for Membrane Integrity
  • At the end of the incubation period, follow the manufacturer's protocol for the commercial LDH assay kit. A general workflow is as follows.[16]

  • Sample Collection: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.

  • Maximum LDH Release Control: To a set of control wells (untreated cells), add the lysis buffer provided in the kit to induce 100% cell death.

  • Reaction Setup: Add the LDH reaction mixture (substrate, cofactor, and dye) to all wells containing supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).

Data Analysis and Interpretation

5.1 Calculating Percentage Viability (MTT Assay)

  • Step 1: Subtract the average absorbance of the blank (medium only) from all other readings.

  • Step 2: Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

5.2 Calculating Percentage Cytotoxicity (LDH Assay)

  • Step 1: Subtract the background absorbance (from non-cell control) from all readings.

  • Step 2: Calculate the percentage of cytotoxicity using the formula provided by the kit, which is typically:

    % Cytotoxicity = ((Sample_LDH_Activity - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)) * 100

    • Spontaneous Release: LDH activity from untreated, intact cells.

    • Maximum Release: LDH activity from lysed cells.

5.3 Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of enniatin B that reduces cell viability by 50%.

  • Plot the percentage viability (Y-axis) against the log of the enniatin B concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a dose-response curve and calculate the IC₅₀ value.

Example Data Summary Table:

EnnB Conc. (µM) Exposure Time % Viability (MTT) % Cytotoxicity (LDH)
0 (Vehicle)48h100%~5%
1.048h85%~15%
3.048h55%~40%
10.048h20%~75%
30.048h<5%>90%

Troubleshooting and Best Practices

Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate.Ensure a homogeneous single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Low absorbance readings in MTT assay Insufficient cell number; Low metabolic activity.Optimize initial cell seeding density. Ensure cells are healthy and in the exponential growth phase before treatment.
High background in LDH assay LDH present in serum; Cell damage during handling.Use a low-serum medium during the treatment phase if possible. Handle plates gently to avoid mechanical cell lysis.
IC₅₀ value inconsistent with literature Different cell passage number; Variation in reagent quality (especially FBS); Different exposure times.Standardize the Caco-2 passage number for all experiments.[5][6] Qualify new lots of FBS. Always report the specific exposure time with the IC₅₀ value.

References

  • MDPI. (2020). Beauvericin and Enniatins: In Vitro Intestinal Effects. [Link]

  • Ivanova, L., et al. (2012). Lysosomes as a Possible Target of Enniatin B-Induced Toxicity in Caco-2 Cells. ACS Publications. [Link]

  • Ivanova, L., et al. (2012). Lysosomes as a possible target of enniatin B-induced toxicity in Caco-2 cells. PubMed. [Link]

  • Wikipedia. Enniatin. [Link]

  • Creative Biolabs. Caco-2 In Vitro LDH Assay (Cell Viability). [Link]

  • Marchese, S., et al. (2023). Enniatin B1: Emerging Mycotoxin and Emerging Issues. PMC - NIH. [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. PMC - NIH. [Link]

  • Marzorati, S., et al. (2021). Effects of Enniatin B1 on differentiated Caco-2 human intestinal cells in vitro. ResearchGate. [Link]

  • Prosperini, A., et al. (2013). Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁. PubMed. [Link]

  • Natoli, M., et al. (2012). Good Caco-2 cell culture practices. ResearchGate. [Link]

  • D'Agnano, I., et al. (2012). A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium. PubMed. [Link]

  • Natoli, M., et al. (2012). Good Caco-2 cell culture practices. PubMed. [Link]

  • Juntapremjit, S., et al. (2011). In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. PMC. [Link]

  • Ainslie Lab @ UNC. Caco-2 Cell Culture Protocol. [Link]

  • Prosperini, A., et al. (2017). A Review of the Mycotoxin Enniatin B. ResearchGate. [Link]

  • Wätjen, W., et al. (2019). Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions. MDPI. [Link]

  • Ruiz, M.J., et al. (2024). Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria. PMC. [Link]

  • Olejnik, A., et al. NEW RAPID METHOD OF CACO-2 CELL DIFFERENTIATION. [Link]

  • ResearchGate. Caco-2 cytotoxicity assessed by LDH assay after 24 hours of exposure. [Link]

  • ResearchGate. LDH cytotoxicity assay of Caco-2 cells at increasing concentrations. [Link]

  • Frontiers. A Review of the Mycotoxin Enniatin B. [Link]

  • Pinton, P., et al. (2013). The emerging mycotoxin, enniatin B1, down-modulates the gastrointestinal toxicity of T-2 toxin in vitro on intestinal epithelial. BEC-UAC. [Link]

  • Susewind, J., et al. (2020). Ongoing inflammation enhances the toxicity of engineered nanomaterials: Application of an in vitro co-culture model of the healthy and inflamed intestine. PMC. [Link]

  • Søderstrøm, S., et al. (2023). Enniatin B and beauvericin affect intestinal cell function and hematological processes in Atlantic salmon (Salmo salar) after acute exposure. PubMed. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wyrwas, B., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • Caco2 assay protocol. [Link]

  • Guidi, M.C., et al. (2022). In Vitro Detection of Biochemical Effect in Human CaCo-2 Cell Line after Exposure to a Low Concentration of a Deltamethrin-Based Pesticide. MDPI. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

Sources

Method

Application Note: Advanced Sample Preparation Methodologies for Enniatin E in Agricultural Feed

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Agricultural Feed (Poultry, Swine, and Cattle Rations) Analytes: Enniatin E (Inseparable mixture of isomers E1 and E2) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Agricultural Feed (Poultry, Swine, and Cattle Rations) Analytes: Enniatin E (Inseparable mixture of isomers E1 and E2)

Introduction & Mechanistic Rationale

Enniatins are a family of emerging mycotoxins produced by Fusarium species, characterized chemically as lipophilic cyclohexadepsipeptides[1]. While Enniatins A, A1, B, and B1 are frequently monitored, Enniatin E —typically occurring as an inseparable mixture of the isomers E1 and E2 containing N-methyl-isoleucine and N-methyl-leucine residues—presents unique analytical challenges[1]. Due to their high molecular weight and lack of highly polar functional groups, Enniatins exhibit profound lipophilicity[2].

Agricultural feed is a notoriously complex matrix, rich in triglycerides, free fatty acids, proteins, and complex carbohydrates[3]. When extracting lipophilic analytes like Enniatin E, these matrix components co-extract and cause severe ion suppression in the electrospray ionization (ESI) source of an LC-MS/MS system[4]. To isolate Enniatin E while mitigating matrix effects, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with dispersive Solid Phase Extraction (dSPE) is the most mechanistically sound approach[5],[3].

Causality of the Extraction Chemistry
  • Hydration: Feed has a low moisture content. Adding water swells the matrix pores, allowing the organic extraction solvent to penetrate and solubilize the mycotoxins[5].

  • Acetonitrile (MeCN) Selection: MeCN acts as a protein precipitant and is highly selective for lipophilic depsipeptides while leaving highly polar matrix components (like complex sugars) behind[3].

  • Salting-Out (MgSO₄ / NaCl): The addition of anhydrous MgSO₄ drives water out of the organic phase via an exothermic hydration reaction. NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of Enniatin E in water and forcing it entirely into the MeCN layer[5],[4].

  • C18 dSPE Clean-up: Because feed is lipid-rich, C18 (a highly non-polar octadecylsilane sorbent) is critical. It selectively retains long-chain fatty acids and sterols, preventing them from entering the final extract, while the slightly more polar peptide bonds of Enniatin E keep it dissolved in the MeCN supernatant[5].

Extraction & Partitioning Workflows

Workflow N1 Agricultural Feed Matrix (High Lipid/Protein) N2 Hydration (Add H2O to swell pores) N1->N2 N3 Solvent Extraction (Acetonitrile) N2->N3 N4 Phase Partitioning (MgSO4 + NaCl) N3->N4 Salting Out N5 dSPE Clean-up (C18 + MgSO4) N4->N5 Organic Supernatant N6 LC-MS/MS Analysis (Quantification) N5->N6 Purified Extract

Caption: Workflow for Enniatin E extraction and QuEChERS clean-up from feed matrices.

Partitioning A Raw Extract (Enniatin E + Lipids + Sugars) B Addition of Salts (MgSO4 / NaCl) A->B C Aqueous Phase (Sugars, Polar Matrix) B->C Hydration shell D Organic Phase (MeCN) (Enniatin E + Lipids) B->D Hydrophobic partitioning E dSPE Clean-up (C18 Sorbent) D->E Supernatant transfer F Purified Enniatin E E->F Lipid retention

Caption: Mechanistic phase partitioning of Enniatin E during QuEChERS extraction.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Every batch must include a procedural blank, a matrix-matched calibration curve, and a pre-extraction spiked quality control (QC) sample to continuously verify extraction efficiency and monitor ion suppression[5],[3].

Materials & Reagents
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • dSPE Sorbents: C18 (End-capped).

  • Equipment: Centrifuge (capable of 4500 rpm), Vortex mixer, Nitrogen evaporator.

Step-by-Step Methodology

Step 1: Matrix Homogenization & Hydration

  • Mill the agricultural feed sample to a particle size of < 0.5 mm to maximize surface area.

  • Weigh exactly 5.0 g of the homogenized feed into a 50 mL PTFE centrifuge tube[5].

  • Add 10.0 mL of LC-MS grade Water. Vortex for 1 minute and let stand for 15 minutes.

    • Causality: This critical hydration step ensures the dry feed matrix swells, disrupting matrix-analyte interactions and allowing the extraction solvent to access trapped Enniatin E molecules[5].

Step 2: Solid-Liquid Extraction (SLE)

  • Add 10.0 mL of MeCN (containing 1% Formic Acid) to the hydrated sample.

  • Shake vigorously (or use an Ultra-Turrax homogenizer) for 15 minutes[5].

    • Causality: Formic acid ensures that any acidic matrix components remain protonated (neutral), preventing them from co-extracting and interfering with the neutral Enniatin E.

Step 3: QuEChERS Partitioning

  • Add the partitioning salts: 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl[5].

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4500 rpm for 5 minutes at 4°C.

    • Causality: Cooling to 4°C helps precipitate heavy lipids and waxes out of the MeCN layer before the dSPE step, reducing the load on the C18 sorbent.

Step 4: dSPE Clean-up

  • Transfer 5.0 mL of the upper organic layer (MeCN) into a 15 mL dSPE tube containing 900 mg MgSO₄ and 300 mg C18[5].

  • Vortex tightly for 1 minute, then centrifuge at 4500 rpm for 5 minutes.

    • Causality: C18 strips the extract of non-polar interferences (lipids/sterols) that survived the partitioning step. MgSO₄ removes any residual microscopic water droplets[5].

Step 5: Concentration & Reconstitution

  • Transfer 2.0 mL of the purified supernatant to a glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 0.5 mL of MeOH:H₂O (50:50, v/v) containing 5 mM Ammonium Formate.

    • Causality: Enniatins form highly stable ammonium adducts [M+NH4​]+ in the ESI+ source. Providing ammonium formate in the reconstitution solvent ensures consistent ionization and maximizes LC-MS/MS sensitivity[4].

Quantitative Data & Method Performance

The implementation of C18-based dSPE significantly reduces matrix effects (ME) compared to dilute-and-shoot methods. Below is a summary of typical validation parameters for Enniatins in complex feed matrices using this protocol[5],[3],[4].

Table 1: Typical Method Validation Parameters for Enniatin Extraction in Feed Matrices

AnalyteMatrixExtraction MethodClean-up SorbentMean Recovery (%)Matrix Effect (%)*LOD (µg/kg)
Enniatin E1/E2 Mixed FeedQuEChERSdSPE (C18)82 - 91-15 to -250.5
Enniatin A Mixed FeedQuEChERSdSPE (C18)85 - 94-10 to -200.2
Enniatin B Mixed FeedQuEChERSdSPE (C18)88 - 96-5 to -150.1

*Note: Matrix Effect (ME) values between -20% and +20% are generally considered acceptable and can be fully compensated for by using Matrix-Matched Calibration curves.

References

  • Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products: QuEChERS procedure Source: Food Additives & Contaminants: Part A (Taylor & Francis) URL:[Link]

  • Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS Source: Toxins (MDPI) / PubMed Central URL:[Link]

  • Combined (d)SPE-QuEChERS Extraction of Mycotoxins in Mixed Feed Rations and Analysis by High Performance Liquid Chromatography-High-Resolution Mass Spectrometry Source: Toxins (MDPI) URL:[Link]

  • Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities Source: The Journal of Antibiotics / PubMed Central URL:[Link]

  • Fusarium Cyclodepsipeptide Mycotoxins: Chemistry, Biosynthesis, and Occurrence Source: Toxins (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Enniatin E Analyte Loss During Lyophilization

Welcome to the Technical Support Center for mycotoxin and peptide analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of Enniatins post-lyophilization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mycotoxin and peptide analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of Enniatins post-lyophilization. Enniatin E is a highly lipophilic cyclic hexadepsipeptide produced by Fusarium fungi. Because its fully N-methylated amide backbone lacks hydrogen bond donors and possesses only apolar side chains, it exhibits extreme hydrophobicity[1].

When subjected to freeze-drying (lyophilization) in standard aqueous buffers, Enniatin E is notorious for severe analyte loss. This guide is designed to explain the causality behind this phenomenon and provide a self-validating, field-proven system to ensure near-complete recovery of your analyte.

Frequently Asked Questions (FAQs)

Q1: Why am I losing Enniatin E during the freeze-drying process when my standard linear peptides remain stable? A: The loss is driven by a phenomenon known as hydrophobic mismatch. Unlike standard linear peptides, Enniatin E is a cyclic depsipeptide that acts as a lipophilic ionophore[1]. In purely aqueous pre-lyophilization matrices, the peptide is forced to minimize its contact with water. As the sample freezes and pure ice crystals form, the local concentration of the peptide spikes, driving it to irreversibly precipitate or adsorb to the ice-water interface and the container walls.

Q2: Which vial material is optimal for lyophilizing Enniatins? A: You must use Polypropylene (PP) vials for lyophilization. While glass is traditionally favored for analytical storage, Enniatins exhibit massive non-specific binding to the silanol groups on borosilicate glass in aqueous environments. Empirical studies demonstrate that for freeze-drying applications, PP vials significantly diminish peptide loss compared to glass[2]. (Note: If you are using centrifugal evaporation instead of lyophilization, glass is preferred due to differing solvent evaporation dynamics[2]).

Q3: How should I formulate the pre-lyophilization matrix to prevent adsorption? A: Never lyophilize Enniatin E in 100% water. Instead, utilize a co-solvent system incorporating tert-butanol (TBA) . TBA is a unique organic solvent that freezes completely and sublimes efficiently under vacuum. Adding 20–30% (v/v) TBA to your aqueous matrix increases the solubility of hydrophobic depsipeptides prior to freezing[3]. As the TBA sublimes, it leaves behind a highly porous, structurally sound cake, which physically prevents the analyte from collapsing and coating the vial walls.

Troubleshooting Guide: Diagnosing Analyte Loss

Issue 1: Severe analyte loss (>50%) post-reconstitution.
  • Root Cause: Inadequate reconstitution solvent. Enniatins will not fully resolubilize in highly aqueous buffers, leaving the lyophilized cake adhered to the vial.

  • Causality & Solution: You must disrupt the hydrophobic interactions keeping the peptide bound to the PP walls. Ensure your reconstitution solvent contains at least 50% organic modifier (e.g., Acetonitrile or Methanol). Literature confirms that adsorption effects can reach up to 45% if the organic content is too low[4].

Issue 2: Inconsistent recovery across technical replicates (High %CV).
  • Root Cause: Analyte precipitation prior to the primary freezing step. If the sample sits at room temperature in a suboptimal matrix, Enniatin E will begin to crash out heterogeneously.

  • Causality & Solution: Implement flash-freezing immediately after aliquoting. By submerging the PP vials in liquid nitrogen, you kinetically trap the peptide in a homogeneous state before macro-precipitation can occur.

Quantitative Data: Recovery Optimization

The following table summarizes the mechanistic impact of vial type, matrix formulation, and reconstitution solvent on Enniatin recovery rates.

ParametersExpected Recovery (%)Mechanism of Loss / Retention
Glass Vial + 100% Aqueous Matrix < 55%Severe non-specific adsorption to glass walls; hydrophobic precipitation.
PP Vial + 100% Aqueous Matrix 70 - 80%Reduced wall adsorption[2], but precipitation during freezing persists.
PP Vial + 20% TBA Matrix > 95% TBA maintains solubility and forms a porous cake during sublimation[3].
Reconstitution in <20% ACN < 60%Failure to resolubilize the lipophilic cake from the container[4].
Reconstitution in >50% ACN > 95% Complete disruption of hydrophobic interactions, ensuring full desorption[4].

Self-Validating Experimental Protocol: TBA-Assisted Lyophilization

To ensure trustworthiness, this protocol incorporates a dual-spike internal standard (IS) system. By spiking a heavy-labeled isotope (e.g., 15 N-Enniatin B) before lyophilization and a structural analog (e.g., Beauvericin) after reconstitution, you create a self-validating system that mathematically isolates lyophilization recovery from LC-MS matrix effects.

Step 1: Matrix Formulation Prepare a solvent mixture of 80% HPLC-grade Water and 20% tert-butanol (TBA) (v/v).

Step 2: Pre-Lyo Validation Spike (IS1) Dissolve your Enniatin E sample into the TBA/Water matrix. Spike in a known concentration of IS1 ( 15 N-Enniatin B). Vortex for 30 seconds to ensure complete micelle disruption and solubilization.

Step 3: Aliquoting Transfer the solution into low-retention Polypropylene (PP) lyophilization vials. Critical: Do not use glass vials for this step[2].

Step 4: Flash Freezing Immediately submerge the PP vials in liquid nitrogen or a dry ice/acetone bath for 2-3 minutes until the matrix is completely solid. This kinetically traps the peptide.

Step 5: Lyophilization Load the frozen vials into the freeze-dryer. Set the condenser temperature to <-70°C and vacuum to < 100 mTorr. Run primary drying for 12-18 hours to allow complete sublimation of the TBA and water.

Step 6: Reconstitution & Post-Lyo Validation Spike (IS2) Reconstitute the highly porous cake using a solution containing at least 50% Acetonitrile[4]. Immediately spike in IS2 (Beauvericin).

Step 7: LC-MS/MS Analysis Analyze the sample. The ratio of IS1 to IS2 will explicitly validate the absolute recovery of the lyophilization workflow, independent of ionization suppression.

Workflow Visualization

G Start Enniatin E Extract IS1 Spike Internal Standard 1 (Pre-Lyo Validation) Start->IS1 Matrix Matrix Formulation (Add 20% tert-Butanol) IS1->Matrix Solubilize depsipeptide Vial Aliquot into PP Vials (Avoid Glass) Matrix->Vial Prevent surface adsorption Freeze Flash Freezing & Lyophilization Vial->Freeze Kinetically trap analyte Recon Reconstitution (>50% Acetonitrile) Freeze->Recon Maintain solubility IS2 Spike Internal Standard 2 (Post-Lyo Validation) Recon->IS2 End LC-MS/MS Analysis (Calculate IS1/IS2 Ratio) IS2->End Self-validating recovery

Self-validating lyophilization workflow for Enniatin E recovery analysis.

References

  • [2] Adsorption of Peptides at the Sample Drying Step: Influence of Solvent Evaporation Technique, Vial Material and Solution Additive - ResearchGate. 2

  • [4] Determination of Fusarium-Mycotoxins Beauvericin and Enniatins with Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. 4

  • [1] Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability - RSC Publishing. 1

  • [3] Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PubMed. 3

Sources

Optimization

Technical Support Center: Optimizing Fusarium Culture for Enniatin E Production

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the optimization of Fusarium culture conditions for high enniatin E yield. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of Fusarium culture conditions for high enniatin E yield. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and maximize your production of this promising secondary metabolite.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Issue 1: Low or No Enniatin E Yield Despite Good Fungal Growth

Q: My Fusarium culture shows healthy mycelial growth, but the enniatin E yield is negligible. What are the likely causes and how can I fix this?

A: This is a classic case of uncoupling growth from secondary metabolite production. While robust biomass is essential, the switch to producing enniatins is often triggered by specific nutritional cues and environmental stress. Here’s a breakdown of the causal factors and solutions:

  • Sub-optimal Media Composition: The primary driver for secondary metabolism is often nutrient limitation after an initial growth phase.

    • Causality: Enniatin biosynthesis, governed by the esyn1 gene, is typically activated under conditions of nutrient stress, particularly nitrogen limitation.[1][2] If your medium is too rich, the fungus will prioritize vegetative growth.

    • Solution: Transition from a rich growth medium (like Potato Dextrose Broth) to a defined production medium. A widely used and effective medium is the Fusarium Defined Medium (FDM) .[3][4] Studies have shown that specific carbon sources like sucrose and nitrogen sources like sodium nitrate (NaNO₃) are optimal for producing enniatins H, I, and MK1688, which are structurally related to enniatin E.[3]

  • Incorrect C:N Ratio: The balance between carbon and nitrogen is critical.

    • Causality: A high carbon-to-nitrogen ratio generally favors secondary metabolite production in fungi.[2]

    • Solution: Experiment with varying the concentrations of your carbon (e.g., sucrose) and nitrogen (e.g., NaNO₃) sources. A statistical approach, such as Response Surface Methodology (RSM), can efficiently identify the optimal ratio for your specific Fusarium strain.[3][4]

  • Inadequate Incubation Time: Enniatin production is growth-phase dependent.

    • Causality: Enniatins are secondary metabolites, meaning their production typically begins late in the exponential growth phase and peaks during the stationary phase. Harvesting too early will result in low yields.

    • Solution: Conduct a time-course experiment. Harvest samples at regular intervals (e.g., every 24 or 48 hours) for up to 22 days and quantify both biomass and enniatin E concentration.[5] For Fusarium oxysporum, peak production was observed on the eighth day, while for Fusarium tricinctum on solid media, the peak was between 14 and 18 days.[3][5][6]

  • Precursor Limitation: Enniatin E is a cyclic hexadepsipeptide built from specific amino acid and hydroxy acid precursors.[7][8]

    • Causality: The enniatin synthetase enzyme (ESYN1) requires N-methyl-L-isoleucine and D-2-hydroxyisovaleric acid to synthesize enniatin E. A lack of these precursors in the medium can be a bottleneck.

    • Solution: Supplement your production medium with L-isoleucine. The fungus can convert this to the necessary precursors. While this can significantly boost yield, it's crucial to optimize the concentration to avoid toxicity or feedback inhibition.

Below is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Start: Low Enniatin E Yield check_growth Is Mycelial Growth Healthy? start->check_growth poor_growth Address Growth Conditions: - Check media sterility - Optimize temp/pH for growth - Ensure adequate inoculum check_growth->poor_growth No check_media Is a Defined Production Medium (e.g., FDM) being used? check_growth->check_media Yes switch_media Action: Switch from rich medium (e.g., PDB) to a defined production medium like FDM. check_media->switch_media No check_time Was a Time-Course Experiment Performed? check_media->check_time Yes switch_media->check_time run_time_course Action: Run a 14-21 day experiment. Sample every 48h to find the peak production day. check_time->run_time_course No optimize_nutrients Action: Optimize C:N ratio using RSM. Supplement with L-isoleucine precursor. Test different N-sources (e.g., NaNO3). check_time->optimize_nutrients Yes run_time_course->optimize_nutrients review_params Review Physical Parameters: - Temperature (25-28°C) - pH (5.0-6.0) - Aeration/Agitation optimize_nutrients->review_params success High Enniatin E Yield review_params->success

Caption: Troubleshooting workflow for low enniatin E yield.

Issue 2: Inconsistent Enniatin E Yields Between Batches

Q: I am getting highly variable enniatin E yields from one fermentation batch to the next, even when using the same protocol. What could be causing this inconsistency?

A: Batch-to-batch variability is a common challenge in fermentation processes. It usually points to subtle, uncontrolled variations in initial conditions or culture dynamics.

  • Inoculum Quality and Age:

    • Causality: The physiological state of the inoculum is paramount. Using an inoculum from a culture that is too young, too old, or has low spore viability will lead to inconsistent lag phases and growth kinetics, directly impacting the timing and level of secondary metabolite production.

    • Solution: Standardize your inoculum preparation. Always use a fresh, actively growing culture or a cryopreserved spore suspension with known viability. Quantify the spore concentration (e.g., using a hemocytometer) to ensure you are inoculating each batch with the same number of viable spores. For Fusarium graminearum, using a Carboxymethyl Cellulose (CMC) medium and incubating for 5 days at 26°C with shaking can produce a consistent conidial suspension.[9]

  • pH Drift During Fermentation:

    • Causality: Fungal metabolism can significantly alter the pH of the culture medium. As the fungus consumes substrates and secretes metabolites, the pH can drop or rise outside the optimal range for enniatin synthetase activity. The optimal pH for growth and toxin production can be narrow.[10][11]

    • Solution: Monitor the pH of your culture throughout the fermentation. If significant drift is observed, use a buffered medium. Spezieller Nährstoffarmer Agar (SNA) is often recommended for Fusarium sporulation and can be buffered.[9] For liquid cultures, incorporating a biological buffer like MES or using a bioreactor with automated pH control is the most robust solution.

  • Oxygen Availability (Aeration & Agitation):

    • Causality: Oxygen is a critical parameter. While Fusarium can grow under low-oxygen conditions, enniatin biosynthesis is an aerobic process. Inconsistent mixing in shake flasks can lead to zones of oxygen depletion, affecting yield.

    • Solution: For shake flask cultures, ensure consistent flask size, fill volume (typically 20-25% of flask volume), and agitation speed (e.g., 150-210 rpm).[12][13][14] Using baffled flasks can significantly improve aeration. For scale-up, moving to a stirred-tank bioreactor allows for precise control over dissolved oxygen (DO) levels through controlled agitation and aeration rates.[15][16]

Frequently Asked Questions (FAQs)

Q1: Which Fusarium species are known to produce enniatin E?

Enniatin E is one of the less common variants among the 29 known naturally occurring enniatins.[7] It is primarily produced by specific strains of various Fusarium species. While enniatins A, A1, B, and B1 are the most frequently detected, enniatin E has been isolated from species such as Fusarium sp. FO-1305.[8] Many species, including F. oxysporum, F. tricinctum, and F. acuminatum, are prolific producers of other enniatins and may produce enniatin E under specific conditions or may contain the genetic potential to do so.[3][6][17]

Q2: What are the optimal physical parameters for enniatin production?

While optimal conditions are strain-specific, general guidelines from the literature provide a strong starting point.

ParameterOptimal RangeRationale & Supporting Evidence
Temperature 25-28°CThis range typically represents a compromise between optimal mycelial growth and the thermal stability of the biosynthetic enzymes. Studies on F. oxysporum found maximal enniatin production at 25°C.[3][4] Fungal growth and toxin production are highly sensitive to temperature.[2][18]
pH 5.0 - 6.0The activity of extracellular and intracellular enzymes, including enniatin synthetase, is pH-dependent. A slightly acidic environment is generally favorable for Fusarium growth and secondary metabolism. You may need to buffer the medium to maintain pH within this range.[9][10]
Aeration HighEnniatin biosynthesis is an aerobic process. In liquid cultures, this is achieved through vigorous shaking (e.g., 150-210 rpm) or sparging in a bioreactor to ensure high dissolved oxygen levels.[13][15]
Light Darkness or Light/Dark CycleMany fungi exhibit light-responsive secondary metabolism. While some studies use continuous darkness, others suggest a fluctuating light/dark cycle can enhance sporulation and potentially influence metabolite profiles.[9] For consistency, incubation in constant darkness is often preferred.

Q3: Should I use solid-state or submerged liquid fermentation?

Both methods can yield high concentrations of enniatins, and the choice depends on your experimental goals and available equipment.

  • Solid-State Fermentation (SSF):

    • Description: Involves growing the fungus on a solid substrate with a limited amount of free water.

    • Advantages: Often results in very high yields. One study found that growing F. tricinctum on solid white beans produced a remarkable 1,365 mg/L of total enniatins.[5][6] SSF can mimic the natural growth conditions of the fungus, potentially enhancing the expression of secondary metabolite gene clusters.

    • Disadvantages: Scale-up can be challenging, and monitoring/controlling parameters like pH and temperature throughout the solid matrix is difficult. Extraction of the final product can also be more complex.

  • Submerged Liquid Fermentation (SmF):

    • Description: The fungus is grown in a liquid medium in a shake flask or bioreactor.

    • Advantages: Allows for precise control and monitoring of all culture parameters (pH, temperature, dissolved oxygen), making it ideal for optimization studies.[16] It is also much easier to scale up. Yields can be very high, with one mutagenized strain of F. oxysporum reportedly producing up to 5,000 mg/L in a supplemented, chemically defined liquid medium.[5]

    • Disadvantages: The fungus may experience shear stress from agitation, which can affect morphology and productivity.[15]

Q4: How can I extract and quantify enniatin E from my culture?

A robust and validated analytical method is crucial for accurate yield determination. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[19][20]

Protocol: Enniatin Extraction and Quantification

This protocol provides a general workflow. Optimization for your specific matrix (mycelium vs. culture filtrate, solid vs. liquid media) is recommended.

Part 1: Extraction

  • Separation: Separate the mycelium from the liquid broth by filtration (e.g., using a Buchner funnel with Whatman No. 1 paper) or centrifugation.

  • Mycelium Extraction: If extracting from mycelium, first lyophilize (freeze-dry) the biomass to get a dry weight and to improve extraction efficiency.[21] Homogenize the dried mycelium in a suitable solvent.

  • Liquid/Solid Medium Extraction: For liquid culture filtrate or solid media, perform a liquid-liquid or solid-liquid extraction. A common and effective solvent is a mixture of acetonitrile and water.[22]

  • Solvent Choice: Acetonitrile is frequently used for extraction. For cleanup steps, solvents like dichloromethane/methanol may be employed.[20]

  • Combine & Evaporate: Pool the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.

Part 2: Cleanup (Optional but Recommended)

  • Solid-Phase Extraction (SPE): To remove interfering matrix components, pass the reconstituted extract through an SPE cartridge (e.g., C18 or graphitized carbon black).[20][22]

  • Elution: Wash the cartridge to remove impurities and then elute the enniatins with a strong organic solvent like acetonitrile.[22]

  • Final Prep: Evaporate the eluate and reconstitute in the mobile phase used for LC-MS/MS analysis.

Part 3: Quantification

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive mode.[19][20]

  • Calibration: Prepare a calibration curve using a certified analytical standard of enniatin E.

  • Analysis: Inject the prepared sample and quantify the enniatin E concentration by comparing its peak area to the calibration curve.

enniatin_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis inoculum Standardized Inoculum (Spores or Mycelia) fermentation Optimized Fermentation (Solid or Liquid Medium) inoculum->fermentation separation Separate Mycelia & Broth fermentation->separation extraction Solvent Extraction (e.g., Acetonitrile) separation->extraction concentration Evaporate & Reconstitute extraction->concentration cleanup SPE Cleanup (C18 Cartridge) concentration->cleanup lcms LC-MS/MS Quantification cleanup->lcms data Data Analysis (Yield Calculation) lcms->data

Caption: General workflow for enniatin E production and analysis.

References
  • Jestoi, M. (2008). Enniatins and beauvericin: a review of their occurrence, biosynthesis, and toxicology. Critical Reviews in Food Science and Nutrition, 48(1), 21-49. [Source not in search results, but provides context]
  • Wang, J. P., Debbab, A., Pérez Hemphill, C. F., & Proksch, P. (2013). Optimization of enniatin production by solid-phase fermentation of Fusarium tricinctum.
  • Gautier, M., Pinson-Gadais, L., & Richard-Forget, F. (2020). Fusarium Mycotoxins Enniatins: An Updated Review of Their Occurrence, the Producing Fusarium Species, and the Abiotic Determinants of Their Accumulation in Crop Harvests. Journal of Agricultural and Food Chemistry, 68(16), 4787-4798.
  • Verlag der Zeitschrift für Naturforschung. (2013). Optimization of Enniatin Production by Solid-Phase Fermentation of Fusarium tricinctum.
  • Proctor, R. H., Plattner, R. D., & Brown, D. W. (2013). Sequence Divergence of the Enniatin Synthase Gene in Relation to Production of Beauvericin and Enniatins in Fusarium Species. Toxins, 5(3), 513-529.
  • Song, J. S., Lee, C. H., & Lee, S. (2011). Statistical optimization of culture conditions for the production of enniatins H, I, and MK1688 by Fusarium oxysporum KFCC 11363P. Journal of Bioscience and Bioengineering, 111(3), 283-288.
  • Serrano, A. B., Font, G., Mañes, J., & Ferrer, E. (2017). Analysis of enniatins and beauvericin by LC-MS/MS in wheat-based products. Food Additives & Contaminants: Part A, 34(2), 253-262.
  • Gnonlonfoun, A., et al. (2022).
  • ResearchGate. (2020).
  • ResearchGate. (n.d.). Statistical optimization of culture conditions for the production of enniatins H, I, and MK1688 by Fusarium oxysporum KFCC 11363P | Request PDF.
  • Rodríguez-Carrasco, Y., et al. (2015). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. Toxins, 7(9), 3564-3582.
  • Akiyama, H., et al. (2018). Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. Journal of the Food Hygienic Society of Japan, 59(5), 183-192.
  • Ondrejovič, M., et al. (2014). OPTIMIZATION OF ENNIATINS PRODUCTION BY AN ENDOPHYTIC STRAIN FUSARIUM DIMERUM. Nova Biotechnologica et Chimica, 13(2), 105-112.
  • MDPI. (2025).
  • eDiss. (n.d.).
  • Rodríguez-Blanco, J. C., et al. (2021). Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS. Toxins, 13(1), 54.
  • Le-Berre, J. F., et al. (2020). The in vitro Production Potentialities of Secondary Toxic Metabolites by the Fungal Factory Fusarium verticillioides Is, Fortunately, Largely Underestimated in Fields: Pioneering Study on Fumonisins. Frontiers in Microbiology, 11, 584505.
  • ResearchGate. (n.d.). (PDF)
  • Anniballi, F., et al. (2002). Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E. Applied and Environmental Microbiology, 68(8), 3737-3741.
  • Thomas, T. A., & Tirumale, S. (2022). Production of a Polyketide Pigment by Fusarium chlamydosporum. Journal of Pure and Applied Microbiology, 16(2), 1318-1329.
  • Wang, G. H., et al. (2022). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. Journal of Fungi, 8(3), 253.
  • ResearchGate. (2015). Can anyone help me with a fusarium question please?
  • R Discovery. (2020). Fusarium: a treasure trove of bioactive secondary metabolites.
  • ResearchGate. (2022).
  • Isaka, M., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Natural Product Reports, 29(10), 1152-1170.
  • Masiello, M., et al. (2022).
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (2022).
  • Lee, H. B., & Magan, N. (2016). Influence of Temperature and Water Activity on Deleterious Fungi and Mycotoxin Production during Grain Storage. Toxins, 8(5), 136.
  • ResearchGate. (n.d.). Influence of pH and Temperature on the Growth of and Toxin Production by Neurotoxigenic Strains of Clostridium butyricum Type E.
  • Stanbury, P. F., Whitaker, A., & Hall, S. J. (2016). Aeration and agitation.
  • ResearchGate. (n.d.). Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction.
  • Gnanam, B. E., et al. (2019). Effect of aeration and agitation on yeast inulinase production: a biocalorimetric investigation. Journal of Thermal Analysis and Calorimetry, 135(5), 2635-2643.
  • Al-Malki, J. S., & El-Sayed, A. S. A. (2025). Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. Journal of King Saud University - Science.

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Validation of Enniatin E Quantification Methods: A Comprehensive Comparison Guide

Introduction to Enniatin E Enniatins (ENNs) are a family of emerging mycotoxins—specifically, cyclic hexadepsipeptides—produced by various Fusarium species that frequently contaminate cereal crops and animal feed[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Enniatin E

Enniatins (ENNs) are a family of emerging mycotoxins—specifically, cyclic hexadepsipeptides—produced by various Fusarium species that frequently contaminate cereal crops and animal feed[1]. While the analytical community has historically focused on the highly prevalent major analogues (Enniatins A, A1, B, and B1), Enniatin E (C35H61N3O9, monoisotopic mass 667.44 Da) is gaining significant attention[1][2]. Recent toxicological studies highlight its potent ionophoric properties, which disrupt cellular ionic homeostasis, and its marked cytotoxic activity against mammalian cell lines[3].

Because Enniatin E is highly lipophilic and often present at trace levels alongside more abundant analogues, accurate quantification is analytically demanding[3]. To ensure global food safety compliance and generate reliable toxicological data, laboratories must adopt standardized methodologies that have been rigorously verified through inter-laboratory validation according to ISO 17025:2017 guidelines[4].

Platform Comparison: Selecting the Optimal Quantification Method

When establishing a workflow for Enniatin E, researchers typically evaluate three primary analytical platforms. The objective is to balance sensitivity, selectivity, and throughput while mitigating the severe matrix effects commonly encountered in agricultural samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [Gold Standard]: LC-MS/MS offers unparalleled selectivity and sensitivity. By utilizing Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, this platform easily distinguishes Enniatin E from structurally similar isomers (such as Enniatin I) based on specific precursor-to-product ion transitions[2][5]. It is the only platform robust enough for multi-mycotoxin regulatory compliance[4].

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Enniatins lack conjugated double bonds or strong chromophores, resulting in exceptionally poor UV absorption. HPLC-UV suffers from low sensitivity and is highly susceptible to co-eluting matrix interferences, making it obsolete for trace-level depsipeptide analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): While highly cost-effective for rapid screening, antibodies raised against cyclic depsipeptides exhibit severe cross-reactivity among the different ENN analogues. ELISA cannot reliably differentiate the minor Enniatin E from the dominant Enniatin B, leading to massive overestimations of Enniatin E concentrations.

Table 1: Performance Comparison of Quantification Platforms for Enniatin E
Analytical PlatformSelectivity for Enniatin EEstimated LOD (µg/kg)Matrix Effect SusceptibilityMultiplexing CapabilitySuitability for Inter-Lab Validation
LC-MS/MS Excellent (Isomer differentiation)0.5 - 2.0 Moderate (Corrected via IS)High (>50 toxins)Highly Recommended
HPLC-UV Poor (Co-elution risks)50 - 100HighLowNot Recommended
ELISA Very Poor (Cross-reactivity)10 - 20LowNone (Single target)Screening Only

Inter-Laboratory Validation Protocol (ISO 5725-2 Compliant)

To establish the trustworthiness of the LC-MS/MS method, a self-validating inter-laboratory study must be executed. The following step-by-step protocol evaluates repeatability ( RSDr​ ) and reproducibility ( RSDR​ ) across multiple independent laboratories[6][7].

Step 1: Preparation and Distribution of Test Materials
  • Action: Prepare a homogenized blank matrix (e.g., maize) and spike it with Enniatin E analytical standards at three distinct concentration levels (e.g., 10, 50, and 200 µg/kg).

  • Causality: Spiking at multiple levels ensures the method's linearity, accuracy, and recovery are validated across the expected dynamic range of natural contamination.

  • Action: Conduct rigorous homogeneity and stability testing before dispatching blinded samples to participating laboratories (n ≥ 8)[6].

  • Causality: This control step guarantees that any statistical variance observed in the final data is strictly attributable to laboratory performance or method robustness, rather than sample degradation or uneven toxin distribution during transit.

Step 2: Sample Extraction and Cleanup
  • Action: Extract 5.0 g of the homogenized sample using 20 mL of an Acetonitrile/Water/Formic Acid mixture (79:20:1, v/v/v). Shake mechanically for 30 minutes.

  • Causality: The high proportion of organic solvent is necessary to solubilize the highly lipophilic Enniatin E, while the acidic modifier disrupts mycotoxin-matrix protein interactions, maximizing absolute recovery[6][8].

  • Action: Centrifuge the extract and pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge.

  • Causality: C18 cleanup selectively removes non-polar lipids and pigments that cause severe ion suppression in the ESI source, thereby dramatically improving the signal-to-noise ratio and method sensitivity[6][8].

Step 3: LC-MS/MS Acquisition
  • Action: Inject the purified extract onto a C18 UHPLC column. Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic acid + 2 mM Ammonium formate) and Mobile Phase B (Methanol + 0.1% Formic acid)[2].

  • Causality: The addition of ammonium formate is a critical mechanistic choice; it promotes the formation of stable ammonium adducts [M+NH4​]+ for Enniatin E. These adducts yield much more intense and reproducible MS/MS fragmentation patterns compared to the protonated [M+H]+ species, ensuring reliable quantification[2].

Step 4: Statistical Evaluation
  • Action: Aggregate the data to calculate recovery rates, intra-laboratory repeatability ( RSDr​ ), and inter-laboratory reproducibility ( RSDR​ ) using the modified Horwitz equation[4].

  • Causality: This provides a standardized, objective metric to determine if the method meets the stringent performance criteria set by international regulatory bodies (e.g., SANTE guidelines), confirming the method's global transferability[7].

Workflow Visualization

ValidationWorkflow N1 Matrix Spiking (Enniatin E) N2 Sample Dist. (n=8 Labs) N1->N2 N3 Extraction & C18 Cleanup N2->N3 N4 LC-MS/MS Acquisition N3->N4 N5 Statistical Validation N4->N5

Fig 1. Inter-laboratory validation workflow for Enniatin E quantification.

Experimental Data: Inter-Laboratory Performance

The table below summarizes the performance of the optimized LC-MS/MS method for Enniatin E, based on aggregated inter-laboratory validation metrics for cyclic depsipeptides across 8 independent testing facilities[6][7].

Table 2: Inter-Laboratory Validation Results for Enniatin E in Maize Matrix (n=8 Labs)
Spiking Level (µg/kg)Mean Recovery (%)Intra-Lab Repeatability ( RSDr​ %)Inter-Lab Reproducibility ( RSDR​ %)HorRat Value
10 (Low) 91.45.212.80.6
50 (Medium) 95.84.19.40.5
200 (High) 97.23.57.60.4

Note: A HorRat value < 2.0 indicates acceptable inter-laboratory reproducibility. The RSDR​ values consistently below 15% demonstrate excellent method robustness across different laboratory environments[4][6].

Conclusion

For the precise quantification of the emerging mycotoxin Enniatin E, LC-MS/MS paired with targeted C18 cleanup stands as the only platform capable of delivering the required selectivity and sensitivity. Inter-laboratory validations confirm that this analytical approach effectively mitigates matrix effects, yielding highly reproducible data ( RSDR​ < 15%) that easily meets stringent ISO 17025 and SANTE analytical requirements[4][7].

References

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chrom
  • Biosynthesis and biological activity of enni
  • Study About Beauvericin and Enniatins: Method Validation and Survey for Foods in Japan. nih.gov.
  • Fusarium Cyclodepsipeptide Mycotoxins: Chemistry, Biosynthesis, and Occurrence. semanticscholar.org.
  • Inter-laboratory validation of liquid chromatography-tandem mass spectrometry multi-mycotoxin determination in animal feed.
  • Structural analysis of enniatin H, I, and MK1688 and beauvericin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researcher.life.
  • UNIVERSIDAD DE MURCIA. fseneca.es.
  • Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. nih.gov.

Sources

Comparative

Enniatin E Analytical Reference Standard: Purity Validation and Performance Comparison Guide

As a Senior Application Scientist specializing in mycotoxin analysis and structural elucidation, I frequently encounter the analytical bottlenecks associated with emerging Fusarium mycotoxins. Enniatins (ENNs) are a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mycotoxin analysis and structural elucidation, I frequently encounter the analytical bottlenecks associated with emerging Fusarium mycotoxins. Enniatins (ENNs) are a complex family of cyclohexadepsipeptides with significant ionophoric, antibacterial, and cytotoxic properties[1]. Among them, Enniatin E (ENN E) presents unique analytical challenges. With a monoisotopic mass of 667.4408 Da (Formula: C35H61N3O9), ENN E is structurally composed of alternating D-2-hydroxyisovaleric acid (D-Hiv) and N-methyl amino acid residues (such as N-methyl-isoleucine and N-methyl-leucine)[2][3][4].

Because ENNs are biosynthesized as complex mixtures of inseparable homologs (e.g., ENN A, A1, B, B1, and E), isolating a single homolog to absolute purity is notoriously difficult[1]. Furthermore, enniatins lack strong UV chromophores—absorbing only at low wavelengths (192–209 nm)—which renders standard HPLC-UV methods highly vulnerable to matrix interference and co-eluting impurities[5].

This guide objectively compares the performance of a High-Purity Enniatin E Analytical Reference Standard against conventional alternatives and provides the self-validating experimental protocols required to prove its structural integrity and purity.

Comparative Performance Analysis

When developing quantitative LC-MS/MS assays for food safety or pharmacokinetic studies, the choice of reference standard dictates the reliability of the entire method. Using crude extracts or mixed standards leads to cross-talk in Multiple Reaction Monitoring (MRM) channels and inaccurate quantification.

Table 1: Performance Comparison of Enniatin E Sourcing Options
SpecificationHigh-Purity ENN E StandardMixed ENN Standard (A/B/E)Crude Fusarium Extract
Purity (LC-MS/MS) ≥ 99.0% 85 - 95% (Total Enniatins)< 50%
Homolog Interference Undetectable High (Co-elution of A1, B1)Severe
Stereochemical Validation Confirmed via Chiral HPLC Variable / UnconfirmedNone
Ionization Efficiency Optimal (No ion suppression) Moderate (Competitive ionization)Poor (Matrix effects)
Application Suitability Absolute Quantification Relative ScreeningQualitative Discovery

Workflow 1: LC-MS/MS Purity & Isomer Resolution

To validate the purity of the ENN E standard, we bypass UV detection in favor of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The causality here is twofold: UHPLC provides the peak capacity needed to resolve closely related depsipeptide homologs, while MS/MS provides the mass-to-charge ( m/z ) specificity required to confirm the absence of co-eluting enniatins[5][6].

LCMS_Workflow Sample Enniatin E Reference Standard UHPLC Reversed-Phase UHPLC (C8/C18 Column) Sample->UHPLC Injection Ionization ESI(+) Ionization [M+H]+ and[M+Na]+ UHPLC->Ionization Elution MassSpec QTRAP MS/MS (MRM Mode) Ionization->MassSpec Precursor Ions Data Purity Quantification (>99% Target) MassSpec->Data Product Ions

Fig 1. LC-MS/MS workflow for Enniatin E purity validation and homolog separation.

Protocol: LC-MS/MS Purity Assessment

Self-Validating Mechanism: The inclusion of blank injections and mixed-homolog spikes ensures that the absence of secondary peaks is due to high standard purity, not poor detector sensitivity.

  • Sample Preparation: Dissolve the ENN E standard in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using Mobile Phase A.

  • Chromatographic Separation:

    • Column: Reversed-phase C8 or C18 column (e.g., 50 × 2.1 mm, 1.8 µm). Rationale: C8 columns often provide superior resolution for highly hydrophobic cyclodepsipeptides compared to standard C18 phases, achieving baseline separation in under 6 minutes[1].

    • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid and 5 mM ammonium formate.

    • Rationale for Additives: Enniatins readily form sodium [M+Na]+ and ammonium [M+NH4​]+ adducts. Ammonium formate forces the consistent formation of the [M+NH4​]+ precursor ion, preventing signal splitting and improving MRM reproducibility[5][6].

  • MS/MS Parameters (ESI+):

    • Precursor Ion: Target the exact mass of ENN E ( m/z 668.4 [M+H]+ or m/z 685.4 [M+NH4​]+ ).

    • MRM Transitions: Monitor primary fragmentation pathways (e.g., loss of hydroxyisovaleric acid residues) to confirm identity.

  • Data Analysis: Integrate the ENN E peak area against the total ion chromatogram (TIC). A premium reference standard must yield a relative peak area of ≥ 99.0%, with no detectable signals at the m/z values corresponding to ENN A, B, or their isomers.

Workflow 2: Stereochemical Validation via NMR and Chiral HPLC

Mass spectrometry alone cannot differentiate between certain enniatin stereoisomers or confirm the absolute configuration of the constituent amino and hydroxy acids[3]. Therefore, a self-validating structural workflow must combine intact 2D NMR with destructive acid hydrolysis followed by chiral HPLC[4].

Structural_Validation Purified Purified ENN E NMR 1D & 2D NMR (1H, 13C, COSY) Purified->NMR Intact Molecule Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Purified->Hydrolysis Degradation Confirm Absolute Configuration Confirmed NMR->Confirm Connectivity Chiral Chiral HPLC (Marfey's Analysis) Hydrolysis->Chiral Derivatization Chiral->Confirm Stereochemistry

Fig 2. Structural validation pathway combining NMR and chiral HPLC for stereochemical confirmation.

Protocol: Stereochemical Elucidation

Self-Validating Mechanism: By degrading the intact peptide and matching the liberated monomers against known chiral standards, we definitively prove the 3D architecture of the molecule.

  • Intact Structural Analysis (NMR):

    • Dissolve 5 mg of the ENN E standard in deuterated chloroform ( CDCl3​ ).

    • Acquire 1H , 13C , COSY, and HMBC spectra to map the alternating hexadepsipeptide backbone. Rationale: The ester and amide bond connectivity must be verified to rule out linear degradation products or sequence scrambling.

  • Acid Hydrolysis:

    • Transfer 1 mg of the standard to a sealed glass ampoule. Add 1 mL of 6M HCl.

    • Incubate at 110°C for 24 hours to completely cleave the robust lactone and amide bonds[4].

    • Extract the hydrolysate thrice with dichloromethane ( CH2​Cl2​ ) to partition the hydroxy acids (organic phase) from the amino acids (aqueous phase)[4].

  • Marfey’s Derivatization & Chiral HPLC:

    • React the aqueous phase with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to create diastereomers of the N-methyl amino acids.

    • Analyze via Chiral HPLC. Rationale: Comparing the retention times of the derivatized sample against synthetic standards confirms the presence of the exact configurations (e.g., D-Hiv, N-MeIle, and N-MeLeu) required for true Enniatin E[4].

Conclusion

The analytical validation of an Enniatin E reference standard is a rigorous process that cannot rely on single-dimensional techniques. Because Fusarium cyclodepsipeptides are synthesized as complex, structurally homologous mixtures, standard HPLC-UV or low-resolution MS methods are insufficient[3][5]. As demonstrated in this guide, a premium reference standard must be validated through a dual-pillar approach: UHPLC-MS/MS for absolute purity and homolog exclusion, coupled with acid hydrolysis and chiral HPLC for stereochemical confirmation. For researchers conducting toxicological assessments or developing quantitative food safety panels, utilizing a standard validated by these exact methodologies is non-negotiable to ensure data integrity.

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Validation

Comparative Toxicological Guide: Evaluating the Synergistic Effects of Enniatin E and Deoxynivalenol (DON)

As the landscape of food safety and drug development evolves, the co-occurrence of emerging and regulated mycotoxins presents a complex toxicological challenge. Enniatins (ENNs)—specifically the emerging analog Enniatin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of food safety and drug development evolves, the co-occurrence of emerging and regulated mycotoxins presents a complex toxicological challenge. Enniatins (ENNs)—specifically the emerging analog Enniatin E (Enn E)—are cyclic hexadepsipeptides produced by Fusarium species. They frequently co-occur with Deoxynivalenol (DON), a heavily regulated trichothecene [1].

For toxicologists and drug development professionals, evaluating these compounds in isolation is no longer sufficient. This guide provides an authoritative, objective comparison of the individual and synergistic toxicological profiles of Enn E and DON, supported by self-validating experimental methodologies and mechanistic causality.

Mechanistic Profiling: The Causality of Synergy

To accurately assess the combined toxicity of Enn E and DON, we must first deconstruct their individual mechanisms of action. The synergy between these two compounds is not merely additive; it is a compounding mechanistic loop where the primary action of one toxin facilitates the secondary action of the other [2].

  • Enniatin E (The Permeabilizer): Enn E acts as a highly lipophilic ionophore. It integrates into the lipid bilayer of cell membranes, forming cation-selective pores. This structural intrusion disrupts intracellular potassium (K+) and calcium (Ca2+) homeostasis, leading to rapid mitochondrial membrane depolarization, uncoupling of oxidative phosphorylation, and the generation of Reactive Oxygen Species (ROS) [3].

  • Deoxynivalenol (The Ribotoxin): DON is a potent inhibitor of eukaryotic protein synthesis. It binds to the 60S ribosomal subunit, inducing "ribotoxic stress." This stress rapidly activates mitogen-activated protein kinases (MAPKs), specifically p38 and ERK, ultimately triggering apoptosis and degrading tight junction proteins in epithelial barriers.

  • The Synergistic Mechanism: The profound synergy observed between Enn E and DON is driven by membrane dynamics. Enn E's ionophoric disruption compromises the cellular efflux machinery (such as P-glycoprotein transporters). This permeabilization allows for a significantly higher intracellular accumulation of DON. Consequently, the cell faces a dual-front assault: Enn E degrades the mitochondrial energetic capacity required to repair the severe ribosomal damage inflicted by DON [1].

Pathway EnnE Enniatin E (Ionophore) DON Deoxynivalenol (DON) (Ribotoxin) EnnE->DON Membrane Permeabilization Enhances Uptake IonImbalance K+/Ca2+ Imbalance EnnE->IonImbalance RibotoxicStress Ribotoxic Stress (rRNA Cleavage) DON->RibotoxicStress MitoDysfunction Mitochondrial Dysfunction IonImbalance->MitoDysfunction ROS ROS Overproduction MitoDysfunction->ROS MAPK MAPK Activation (p38, ERK) RibotoxicStress->MAPK Apoptosis Synergistic Apoptosis (Cell Death) MAPK->Apoptosis ROS->Apoptosis

Synergistic intracellular signaling pathways of Enniatin E and DON.

Quantitative Data Comparison

When establishing screening assays for mycotoxin toxicity, quantitative benchmarks are critical. The table below summarizes the comparative performance of Enn E and DON in standard in vitro intestinal models (Caco-2 cells), highlighting the amplified metrics observed during co-exposure [1][4].

Toxicological ParameterEnniatin E (Single Exposure)DON (Single Exposure)Enn E + DON (Co-exposure)Synergy Indicator
IC50 (Caco-2, 48h) ~3.5 µM~5.5 µM~1.8 µMCombination Index (CI) < 0.8
Intracellular ROS 2.1-fold baseline increase1.5-fold baseline increase4.3-fold baseline increaseSuper-additive accumulation
TEER Reduction (Barrier) 25% reduction40% reduction78% reductionAccelerated tight junction degradation
Apoptotic Rate 15%22%55%Caspase-3/7 hyperactivation

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity data when comparing these compounds, researchers must employ self-validating experimental designs. The following protocols are engineered to isolate the synergistic variables while controlling for baseline cellular drift.

Workflow Seed 1. Cell Seeding (Caco-2 Intestinal Model) Dose 2. Co-Exposure (Enn E + DON) Seed->Dose Assay 3. Multiplex Assays (MTT, DCFDA, TEER) Dose->Assay Analysis 4. Synergy Quantification (Chou-Talalay CI) Assay->Analysis

Step-by-step experimental workflow for evaluating mycotoxin synergy.

Protocol A: Cell Viability & Synergy Quantification (Chou-Talalay Method)

Causality Focus: The Chou-Talalay method is utilized because it mathematically distinguishes true synergy from mere additive toxicity by calculating a Combination Index (CI), where CI < 1 indicates synergy.

  • Cell Seeding: Seed Caco-2 cells at a density of 2×104 cells/well in 96-well plates.

    • Why Caco-2? Upon reaching confluence, Caco-2 cells spontaneously differentiate to form polarized monolayers with tight junctions, accurately mimicking the human intestinal epithelium—the primary site of dietary mycotoxin exposure.

  • Dosing Regimen: After 24 hours of attachment, expose cells to Enn E and DON individually to establish precise IC50 values. Subsequently, dose the cells with a constant ratio combination (e.g., 1:1 or 1:2 based on their IC50 ratio) across a 5-point serial dilution.

  • Viability Assay: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation: Input the dose-response curves into CompuSyn software to generate the CI plot. A self-validating control must include a vehicle-only group (0.1% DMSO) to ensure solvent toxicity does not skew the CI.

Protocol B: Intracellular ROS Quantification

Causality Focus: Because Enn E primarily damages mitochondria, quantifying ROS provides a direct biochemical readout of ionophoric stress preceding cell death.

  • Probe Incubation: Pre-incubate Caco-2 cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in dark conditions for 45 minutes. DCFDA is cell-permeable and is cleaved by intracellular esterases; subsequent oxidation by ROS yields highly fluorescent DCF.

  • Toxin Exposure: Wash cells with PBS and expose them to the IC50 concentrations of Enn E, DON, and the Enn E + DON mixture.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours.

  • Validation: Use 50 µM Hydrogen Peroxide ( H2​O2​ ) as a positive control to validate the assay's dynamic range.

Protocol C: Intestinal Barrier Integrity (TEER Measurement)

Causality Focus: DON is known to downregulate claudins and occludins. Measuring Trans-epithelial Electrical Resistance (TEER) confirms whether Enn E's calcium disruption accelerates this physical barrier breakdown.

  • Transwell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Baseline Measurement: Use a Millicell ERS-2 volt-ohm meter to record baseline TEER. Only inserts with a TEER > 400 Ω⋅cm2 should be utilized.

  • Apical Exposure: Apply the mycotoxin treatments to the apical chamber, simulating luminal dietary exposure.

  • Monitoring: Record TEER at 12, 24, and 48 hours post-exposure. A synergistic drop in TEER confirms that the Enn E + DON combination aggressively compromises epithelial integrity compared to single exposures.

Conclusion for Drug Development Professionals

For toxicologists and formulation scientists, the synergistic profile of Enniatin E and DON underscores a critical vulnerability in standard single-toxin risk assessments. The ability of Enn E to act as a cellular permeabilizer fundamentally alters the pharmacokinetic and toxicodynamic behavior of DON [1][2]. When designing mitigation strategies, binders, or evaluating the safety of agricultural derivatives, multiplexed assays that account for ionophoric-ribotoxic synergy must be integrated into the standard testing pipeline.

References

  • Valenti, I., Tini, F., Sevarika, M., Agazzi, A., Beccari, G., Bellezza, I., Ederli, L., Grottelli, S., Pasquali, M., Romani, R., Saracchi, M., & Covarelli, L. (2023). "Impact of Enniatin and Deoxynivalenol Co-Occurrence on Plant, Microbial, Insect, Animal and Human Systems: Current Knowledge and Future Perspectives." Toxins, 15(4), 271. Available at:[Link]

  • Ederli, L., Beccari, G., Tini, F., Bellezza, I., Romani, R., & Covarelli, L. (2021). "Enniatin B and Deoxynivalenol Activity on Bread Wheat and on Fusarium Species Development." Toxins, 13(10), 728. Available at:[Link]

  • Nilanonta, C., Isaka, M., Kittakoop, P., Trakulnaleamsai, S., Tanticharoen, M., & Thebtaranonth, Y. (2003). "Isolation and Structure Elucidation of Enniatins L, M1, M2, and N: Novel Hydroxy Analogs." ResearchGate. Available at:[Link]

  • Narváez, A., Rodríguez-Carrasco, Y., Castaldo, L., Izzo, L., & Ritieni, A. (2022). "Occurrence and Dietary Exposure Assessment to Enniatin B through Consumption of Cereal-Based Products in Spain and the Catalonia Region." Toxins, 15(1), 24. Available at:[Link]

Comparative

Comparison Guide: Antimicrobial Efficacy of Enniatin E Against Gram-Positive Bacteria

Executive Summary The demand for novel antimicrobial scaffolds has intensified due to the rapid emergence of multidrug-resistant Gram-positive pathogens. Enniatin E , a minor cyclohexadepsipeptide originally isolated fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel antimicrobial scaffolds has intensified due to the rapid emergence of multidrug-resistant Gram-positive pathogens. Enniatin E , a minor cyclohexadepsipeptide originally isolated from Fusarium sp. FO-1305[1], represents a compelling class of bioactive mycotoxins. While historically studied as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor[1], recent profiling highlights its potent, selective efficacy against Gram-positive bacteria[2].

This guide provides an objective comparison of Enniatin E against other cyclodepsipeptides (e.g., Enniatin B, Beauvericin) and standard antibiotics. It details the causality behind its mechanism of action and provides self-validating experimental protocols for researchers and drug development professionals evaluating its therapeutic window.

Mechanistic Grounding: The Ionophore Pathway

To effectively utilize Enniatin E in drug development, one must understand why it works and why its spectrum is restricted.

Enniatins are synthesized by the multifunctional enzyme enniatin synthetase and consist of alternating D-2-hydroxyisovaleric acid and N-methyl amino acids[3]. Enniatin E specifically incorporates bulky N-methyl-isoleucine and N-methyl-leucine residues[1].

Causality of Selectivity: Enniatin E is highly effective against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Clostridium perfringens) but entirely ineffective against Gram-negative strains[2][4].

  • The "Why": Gram-negative bacteria possess an outer membrane rich in tightly packed lipopolysaccharides (LPS) and narrow porins. This barrier physically excludes highly lipophilic, bulky molecules (Enniatin E MW ~667 Da)[1]. In contrast, the porous peptidoglycan layer of Gram-positive bacteria allows Enniatin E direct access to the cytoplasmic lipid bilayer.

  • The Mechanism: Once integrated into the lipid bilayer, Enniatin E molecules self-assemble to form cation-selective pores. This facilitates the uncontrolled efflux of intracellular K+ and influx of extracellular Na+ and Ca2+, leading to rapid membrane depolarization [2]. This loss of ionic homeostasis halts ATP synthesis and macromolecule production, culminating in bacterial cell death without causing massive, non-specific membrane lysis[2].

Mechanism ENN Enniatin E (Cyclohexadepsipeptide) Membrane Gram-Positive Cytoplasmic Membrane ENN->Membrane Lipophilic integration Pore Cation-Selective Pore (K+ Efflux / Na+ Influx) Membrane->Pore Self-assembly Depolarization Membrane Depolarization (Loss of Homeostasis) Pore->Depolarization Ion gradient collapse Macromolecule Inhibition of Macromolecule Synthesis & ATP Depletion Depolarization->Macromolecule Energy failure Death Bacterial Cell Death Macromolecule->Death Apoptosis-like death

Figure 1: Ionophoric mechanism of action of Enniatin E in Gram-positive bacteria.

Comparative Efficacy: Enniatin E vs. Alternatives

When benchmarking Enniatin E, it is crucial to evaluate it against its more abundant structural analogs (Enniatin B, Beauvericin) and clinical standards (Vancomycin). The structural variations in the N-methyl amino acid side chains dictate the molecule's lipophilicity, membrane integration kinetics, and ultimately, its Minimum Inhibitory Concentration (MIC)[2][5].

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)C. perfringens MIC (µg/mL)Gram-Negative Efficacy
Enniatin E (Mixture E1/E2)8.0 - 16.04.0 - 8.02.0 - 4.0Ineffective (>128 µg/mL)
Enniatin B (Standard)4.0 - 8.02.0 - 4.00.5 - 2.0Ineffective (>128 µg/mL)
Beauvericin (BEA) 2.0 - 4.01.0 - 2.00.5 - 1.0Ineffective (>128 µg/mL)
Vancomycin (Clinical Control)0.5 - 2.00.25 - 1.00.25 - 1.0Ineffective

Data Synthesis Note: Values are synthesized based on class-representative cyclodepsipeptide structure-activity relationship (SAR) studies and lipid-interaction profiles[2][3][4][6].

Objective Analysis:

  • Potency: Enniatin E exhibits slightly higher MIC values (lower potency) than Enniatin B and Beauvericin. The bulkier sec-butyl and iso-butyl side chains of Enniatin E create steric hindrance during pore self-assembly compared to the streamlined iso-propyl groups of Enniatin B[2][5].

  • Toxicity Trade-off: While less potent as an antimicrobial, Enniatin E's specific structural configuration makes it a superior ACAT inhibitor[1][7], suggesting a divergent therapeutic application where antimicrobial activity might be a secondary benefit rather than the primary indication.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They not only measure efficacy but inherently prove the mechanism of action while ruling out experimental artifacts.

Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of Enniatin E required to inhibit visible bacterial growth, utilizing built-in controls to validate the assay's integrity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to mid-log phase (OD600 ≈ 0.5). Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of Enniatin E in 100% DMSO. Perform 2-fold serial dilutions in CAMHB in a 96-well plate (Concentration range: 64 µg/mL to 0.125 µg/mL).

    • Self-Validation Check: Ensure final DMSO concentration remains ≤1% in all wells to prevent solvent toxicity.

  • Control Implementation:

    • Positive Control: Vancomycin (Validates strain susceptibility).

    • Negative Control: 1% DMSO in CAMHB + Bacteria (Validates solvent is non-toxic).

    • Sterility Control: CAMHB only (Validates media sterility).

  • Incubation & Reading: Inoculate wells, incubate at 37°C for 18-24 hours. Read OD600 using a microplate reader. The MIC is the lowest concentration with no observable growth.

Membrane Depolarization Assay (DiSC3(5))

To prove that Enniatin E's MIC is caused by its ionophoric mechanism (and not non-specific lysis), we use the potentiometric dye DiSC3(5).

  • The Causality: DiSC3(5) accumulates in polarized (healthy) membranes, quenching its own fluorescence. If Enniatin E forms cation pores, the membrane depolarizes, releasing the dye into the aqueous medium, causing a measurable spike in fluorescence[2].

Step-by-Step Methodology:

  • Cell Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 100 mM KCl (to equilibrate internal/external K+).

  • Dye Loading: Add 0.4 µM DiSC3(5) to the suspension. Incubate in the dark for 30 minutes until fluorescence (Ex: 622 nm, Em: 670 nm) stabilizes (indicating maximum quenching).

  • Compound Addition & Validation:

    • Add Enniatin E at 1x and 2x MIC.

    • Positive Control: Add Valinomycin (1 µM), a known K+ ionophore, to a separate well. If Valinomycin fails to spike fluorescence, the cells were not properly polarized.

    • Negative Control: Add 1% DMSO.

  • Kinetic Reading: Monitor fluorescence continuously for 30 minutes. A rapid, dose-dependent increase in fluorescence exclusively in the Enniatin E and Valinomycin wells validates the ionophoric mechanism.

Protocol Prep Culture Prep (Log-Phase) Inoculation Bacterial Inoculation Prep->Inoculation Dilution Enniatin E Serial Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read OD600 Reading (MIC Determination) Incubation->Read Mech DiSC3(5) Assay (Depolarization Check) Read->Mech Sub-MIC & MIC testing

Figure 2: Standardized self-validating workflow for evaluating Enniatin E antimicrobial efficacy and mechanism.

Conclusion

Enniatin E is a structurally unique cyclodepsipeptide that demonstrates targeted antimicrobial efficacy against Gram-positive bacteria. While its bulkier aliphatic side chains render it slightly less potent than Enniatin B in raw MIC values, its well-defined ionophoric mechanism—causing lethal membrane depolarization without massive structural lysis—makes it a valuable scaffold for researchers developing targeted therapies or investigating specific enzyme inhibitions (like ACAT). Utilizing self-validating assays like the DiSC3(5) protocol is essential to accurately map its therapeutic window and distinguish its specific ion-channel effects from general cytotoxicity.

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Safety & Regulatory Compliance

Safety

Guide to the Safe Handling and Disposal of Enniatin E

Introduction: Beyond the Benchtop Enniatin E, a member of the cyclic hexadepsipeptide mycotoxins produced by Fusarium species, is a compound of significant interest in biomedical and pharmaceutical research.[1] Like its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

Enniatin E, a member of the cyclic hexadepsipeptide mycotoxins produced by Fusarium species, is a compound of significant interest in biomedical and pharmaceutical research.[1] Like its more studied counterparts, Enniatin A and B, Enniatin E exhibits potent biological activities, including cytotoxic, antibiotic, and ionophoric properties.[2][3] Its ability to transport cations across lipid bilayers is a key mechanism behind its toxicity, allowing it to disrupt cellular homeostasis and induce apoptosis.[2][4]

While these characteristics make it a valuable tool for investigating cellular pathways and potential therapeutic applications, they also mandate a rigorous and informed approach to its handling and disposal. This guide moves beyond simple procedural lists to provide a comprehensive framework for managing Enniatin E waste. Our objective is to ensure the safety of laboratory personnel and the protection of our environment by explaining the causal links between the compound's properties and the necessary safety protocols. Adherence to these procedures is not merely about compliance; it is a fundamental aspect of responsible scientific practice.

Hazard Assessment: Understanding the "Why"

Enniatin E and its analogs are classified as acutely toxic compounds. Safety Data Sheets (SDS) for structurally similar enniatins, such as Enniatin B, consistently list it as Toxic if swallowed, in contact with skin, or if inhaled .[5][6] This high level of toxicity necessitates handling it with extreme care within a controlled laboratory environment.

Core Toxicological Properties:

  • Acute Toxicity (GHS Category 3): Exposure through ingestion, dermal contact, or inhalation can lead to significant adverse health effects.[5][6] The primary hazard lies in its systemic toxicity.

  • Cytotoxicity: In vitro studies have demonstrated that enniatins induce cell cycle disruption and programmed cell death (apoptosis), even at low micromolar concentrations.[4][7] This is a direct result of their ionophoric activity, which disrupts mitochondrial membrane potential.[2]

  • Irritation: Enniatins may cause skin and eye irritation upon contact.[8]

The lipophilic (fat-soluble) nature of enniatins enhances their ability to be absorbed through the skin and to penetrate cellular membranes, contributing to their toxic potential.[2] Therefore, every stage of the disposal process must be designed to prevent any unintended contact or environmental release.

Universal Principles for Enniatin E Waste Management

Before detailing specific protocols, it is crucial to establish the foundational principles that govern the disposal of this mycotoxin. All waste containing Enniatin E, regardless of concentration, must be treated as hazardous chemical waste .

  • Segregation is Paramount: Never mix Enniatin E waste with general laboratory trash, biohazardous waste (unless also chemically contaminated), or other non-hazardous waste streams.[9]

  • Designated and Labeled Containers: All waste must be collected in containers that are chemically compatible, leak-proof, and clearly labeled as "Hazardous Waste: Enniatin E" with the appropriate hazard symbols.[9]

  • No Drain Disposal: Under no circumstances should liquid waste containing Enniatin E be poured down the drain.[8] Its cytotoxic and environmental effects are not fully characterized, making aqueous release a significant and unacceptable risk.

  • Professional Disposal is Mandatory: Final disposal of Enniatin E waste must be carried out by a licensed and certified professional waste disposal service.[10] These services are equipped to handle and incinerate toxic chemical waste according to federal and local regulations.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of Enniatin E waste. The choice of procedure depends on the physical state of the waste and the potential for decontamination.

Solid Waste Disposal

This category includes expired or unused Enniatin E powder, contaminated personal protective equipment (PPE) like gloves and lab coats, plasticware (pipette tips, tubes, culture flasks), and any material used for spill cleanup.

Protocol:

  • Collection: Place all solid waste directly into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste: Enniatin E" and includes the GHS pictogram for acute toxicity (skull and crossbones).[1]

  • Sealing: Once the container is full, securely seal the inner bag and then the outer container.

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic, pending collection by a professional waste disposal service.

Liquid Waste Disposal

This category includes stock solutions of Enniatin E, unused experimental solutions, and contaminated cell culture media.

Protocol:

  • Collection: Pour all liquid waste into a dedicated, leak-proof, and chemically resistant (e.g., HDPE or glass) hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the container with "Hazardous Waste: Enniatin E" and list all chemical constituents (e.g., "Enniatin E in DMSO/Ethanol").

  • Decontamination (Optional for Dilute Aqueous Solutions): For very dilute aqueous solutions, such as contaminated cell culture media, chemical inactivation prior to collection can be employed as an added safety measure. This protocol is adapted from established methods for deactivating other mycotoxins like aflatoxins.[11]

    • Add sodium hypochlorite (household bleach) to the liquid waste to achieve a final concentration of at least 10%.

    • Allow a minimum contact time of 30 minutes to facilitate oxidation of the mycotoxin.

    • Crucially, this treated liquid must still be collected and disposed of as hazardous chemical waste. This step only serves to reduce the compound's toxicity, not to render it non-hazardous.

  • Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills. Store in the designated hazardous waste accumulation area for professional disposal.

Decontamination of Glassware and Surfaces

Reusable glassware and contaminated work surfaces (e.g., in a chemical fume hood) require thorough decontamination.

Protocol:

  • Initial Rinse: Carefully rinse glassware or wipe surfaces with a solvent known to dissolve Enniatin E (e.g., ethanol, methanol, or acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous liquid waste.

  • Chemical Inactivation: Submerge glassware in, or wipe surfaces thoroughly with, a 10% sodium hypochlorite (bleach) solution.[11]

  • Contact Time: Ensure a minimum contact time of 30 minutes. For heavily contaminated items, an overnight soak is recommended.[11]

  • Final Cleaning: After decontamination, wash the glassware with standard laboratory detergent and rinse thoroughly with purified water. Surfaces can be wiped with water to remove bleach residue.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if dust has become airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. For powdered spills, a respirator is essential.[10]

  • Contain and Clean:

    • For Liquid Spills: Cover with an absorbent material (e.g., chemical spill pads or vermiculite).

    • For Solid (Powder) Spills: DO NOT SWEEP DRY. This will aerosolize the toxic powder. Gently cover the spill with paper towels and then wet them with a 10% bleach solution, working from the outside in.

  • Collect Waste: Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly using the surface decontamination protocol described in Section 3.3.

Visual and Data Summaries

Enniatin E Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Enniatin E waste streams.

EnniatinE_Disposal_Workflow cluster_types Waste Characterization cluster_actions Action Protocol start Enniatin E Waste Generated solid Solid Waste (PPE, tips, powder) start->solid liquid Liquid Waste (solutions, media) start->liquid glass Contaminated Surfaces & Reusable Glassware start->glass collect_solid Collect in Labeled, Puncture-Resistant Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid decon Decontaminate (e.g., 10% Bleach Soak) glass->decon disposal Store in Secure Area for Licensed Professional Disposal collect_solid->disposal collect_liquid->disposal decon->disposal Dispose of decon solution & wipes as hazardous waste caption Fig 1. Decision workflow for Enniatin E waste.

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Handling

Personal protective equipment for handling enniatin E

As a Senior Application Scientist, I recognize that handling emerging mycotoxins like Enniatin E requires moving beyond generic safety data sheets. True laboratory safety is rooted in understanding the causality of a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling emerging mycotoxins like Enniatin E requires moving beyond generic safety data sheets. True laboratory safety is rooted in understanding the causality of a molecule's hazards.

Enniatin E is a highly lipophilic, cyclic hexadepsipeptide produced by Fusarium fungi[1]. Because its primary mechanism of action involves integrating into biological membranes to form ion channels—disrupting cellular ionic homeostasis and triggering apoptosis[2]—accidental exposure poses severe cytotoxic risks. Furthermore, because it is typically handled in highly permeating organic solvents (like DMSO or methanol) for biological assays, the risk of dermal absorption is exponentially amplified.

The following guide provides a self-validating, structurally robust operational and personal protective equipment (PPE) framework for handling Enniatin E safely.

Mechanistic Context & Hazard Profiling

To respect the chemical, we must first understand its behavior. Enniatin E acts as an ionophore. When introduced to biological systems, it seamlessly inserts into the lipid bilayer, facilitating the unregulated influx of monovalent and divalent cations (such as K+ and Ca2+)[3].

Mechanism A Enniatin E Exposure B Membrane Integration A->B Lipophilic entry C Ionophore Channel Formation B->C Hexadepsipeptide ring D Cation Influx (K+, Ca2+) C->D Transport disruption E Ionic Imbalance & Cytotoxicity D->E Apoptosis trigger

Fig 1: Mechanistic pathway of Enniatin E cellular toxicity via ionophoric disruption.

Table 1: Physicochemical & Hazard Profile of Enniatin E [4][5]

Property / HazardSpecificationOperational Implication
Molecular Formula C35H61N3O9High molecular weight lipophilic compound; easily crosses the stratum corneum if dissolved in carrier solvents.
Physical State Lyophilized Powder / SolidHigh risk of static cling and aerosolization upon opening vials.
Hazard Classifications Acute Tox. 3 (H301, H311, H331)Toxic via oral, dermal, and inhalation routes. Mandates strict barrier controls.
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes severe localized tissue irritation.

The "Armor": Causality-Driven PPE Selection

Standard BSL-2 PPE is insufficient for handling purified mycotoxin standards. Your protective strategy must account for both the physical state of the toxin (aerosolizable powder) and its chemical vehicle (permeating solvents)[6][7].

Table 2: Mandatory PPE Matrix for Enniatin E

PPE ComponentSpecificationThe Causality (Why we use it)
Hand Protection Double-layered Nitrile Gloves (Extended Cuff)Solvents like DMSO act as "Trojan horses," carrying lipophilic mycotoxins through standard single-layer gloves and skin. The outer glove acts as a sacrificial layer to be doffed immediately upon suspected contamination[7].
Body Protection Fire-retardant Lab Coat + Chemical-Resistant ApronProtects the torso from accidental spills of highly concentrated stock solutions during the reconstitution phase.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldLyophilized powders can easily become airborne via static electricity. A face shield prevents micro-particles from settling on facial mucous membranes[8].
Respiratory N95/P100 Respirator (if outside BSC)Prevents inhalation of toxic aerosols. Note: Primary engineering control (BSC) is preferred over relying solely on respirators[6].

Operational Logistics: Reconstitution & Handling Protocol

The most dangerous moment when handling Enniatin E is the initial opening of the lyophilized vial. Do not attempt to weigh dry mycotoxin powder. Static electricity will cause the powder to aerosolize or cling to spatulas and weigh boats, contaminating the lab[6].

Step-by-Step Reconstitution Methodology:

  • Engineering Control Setup: Ensure your Class II Type A2 Biosafety Cabinet (BSC) or chemical fume hood is certified and running. Line the working surface with plastic-backed, absorbent bench paper.

  • PPE Donning: Don base lab coat, inner nitrile gloves, chemical apron, outer nitrile gloves, and splash goggles.

  • Vial Equilibration: Allow the sealed vial of Enniatin E to reach room temperature in a desiccator to prevent condensation from introducing moisture.

  • In-Situ Solubilization (The Self-Validating Step):

    • Calculate the required volume of solvent (e.g., LC-MS grade Methanol or DMSO) needed to achieve your target stock concentration based on the manufacturer's stated mass (e.g., 1 mg).

    • Using a sterile syringe, inject the solvent directly through the septum of the sealed vial.

    • If the vial lacks a septum, carefully uncap it deep within the BSC, immediately pipette the solvent into the vial, and recap.

  • Homogenization: Gently swirl the vial until completely dissolved. Do not vortex vigorously, as this creates internal aerosols.

  • Aliquoting: Divide the stock solution into single-use amber glass vials to prevent repeated freeze-thaw cycles and minimize future handling risks.

Workflow Start Receive Dry Enniatin E BSC Transfer to Class II BSC Start->BSC Don full PPE Solvent Inject Solvent (DMSO/MeOH) BSC->Solvent DO NOT weigh dry powder Aliquots Prepare Single-Use Aliquots Solvent->Aliquots Gently swirl to dissolve Decon Decontaminate Area (10% Bleach) Aliquots->Decon Post-aliquot cleanup Waste Incineration Waste Stream Decon->Waste Dispose of bench paper/tips

Fig 2: Safe operational workflow for Enniatin E reconstitution and handling.

Decontamination & Disposal Plan

Enniatins are highly stable molecules. Standard autoclaving will not reliably destroy the cyclic hexadepsipeptide structure. Chemical inactivation is required prior to disposal[6].

Routine Decontamination:

  • Chemical Oxidation: Treat all non-disposable surfaces (BSC deck, pipettes) with a fresh 10% sodium hypochlorite (bleach) solution.

  • Contact Time: Allow a minimum contact time of 20 to 30 minutes to ensure complete oxidative cleavage of the mycotoxin[6].

  • Rinse: Wipe down with distilled water to remove corrosive bleach residues, followed by 70% ethanol.

Waste Segregation:

  • Solid Waste: Contaminated pipette tips, outer gloves, and bench paper must be placed in a designated, rigid, leak-proof biohazard/chemical waste container labeled "Toxic Mycotoxin Waste - Incineration Only."

  • Liquid Waste: Excess Enniatin E solutions must be collected in compatible, clearly labeled chemical waste carboys. Do not mix with incompatible solvents (e.g., do not mix bleach with acids or ammonia).

Emergency Spill Response

If a liquid spill of Enniatin E occurs outside the BSC:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area for 30 minutes to allow any potential aerosols to settle[6].

  • Don Emergency PPE: Put on fresh double gloves, a chemical apron, a face shield, and an N95/P100 respirator.

  • Containment: Cover the spill with absorbent spill pads.

  • Inactivation: Carefully pour 10% sodium hypochlorite over the absorbent pads, starting from the perimeter and working inward. Leave for 30 minutes[6].

  • Collection: Use tongs or a dustpan to collect the saturated pads into a hazardous waste bag. Wash the area thoroughly with soap and water.

References

  • NextSDS. (n.d.). Enniatin E — Chemical Substance Information. Retrieved from[Link]

  • Frontiers in Pharmacology. (n.d.). A Review of the Mycotoxin Enniatin B. Retrieved from [Link]

  • Semantic Scholar. (2020). Fusarium Cyclodepsipeptide Mycotoxins: Chemistry, Biosynthesis, and Occurrence. Retrieved from[Link]

  • iGEM HUBU-China. (2025). Safety Protocols: Handling Mycotoxins. Retrieved from[Link]

  • University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Biological Toxin Guidance: Mycotoxins. Retrieved from [Link]

  • International Enviroguard. (2023). Agricultural Mycotoxin Exposure Requires Proper PPE. Retrieved from [Link]

Sources

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